molecular formula C14H8ClNO2S B1622122 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid CAS No. 52413-56-6

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B1622122
CAS No.: 52413-56-6
M. Wt: 289.7 g/mol
InChI Key: TYTVKEBYCBRQBC-UHFFFAOYSA-N
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Description

8-Chloro-2-thien-2-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C 14 H 8 ClNO 2 S and a molecular weight of 289.74 g/mol . Its CAS Registry Number is 52413-56-6 . This quinoline derivative is characterized by a chlorine atom at the 8-position and a thiophen-2-yl group at the 2-position of the quinoline core structure . As a member of the quinoline family, this compound is part of a class of heterocyclic systems known for their significant presence in medicinal and pharmaceutical chemistry . Quinolines and their derivatives are frequently investigated in scientific research for a wide spectrum of biological activities. These can include antibacterial, antifungal, anti-inflammatory, anticancer, and antimalarial properties, among others . The specific structural motifs present in this compound—the chlorine substituent and the thiophene ring—are common features in molecules designed for high-value research applications, particularly in the development of novel pharmacologically active agents . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It should be handled by trained laboratory personnel with appropriate safety measures. It is classified as an irritant and may cause skin allergy and serious eye irritation .

Properties

IUPAC Name

8-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVKEBYCBRQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396432
Record name 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
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Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52413-56-6
Record name 8-Chloro-2-(2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52413-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
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Foundational & Exploratory

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid CAS 52413-56-6

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-chloro-2-thien-2-ylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential of a Privileged Scaffold

Executive Summary

The quinoline-4-carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant and diverse pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized derivative, this compound (CAS 52413-56-6), to explore the broader class it represents. We will dissect its structural components, outline robust synthetic strategies for its creation, and delve into the well-established mechanisms of action that confer its therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to facilitate further investigation into this promising class of molecules.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The quinoline-4-carboxylic acid moiety, in particular, has emerged as a critical pharmacophore. The carboxylic acid group at the 4-position is often crucial for biological activity, frequently acting as a key binding element to enzyme active sites through hydrogen bonds or salt bridges.[5]

The target molecule of this guide, This compound , exemplifies the strategic functionalization of this core scaffold:

  • Quinoline Core: The fundamental bicyclic aromatic system.

  • 4-Carboxylic Acid: The primary group responsible for key biological interactions.

  • 8-Chloro Substituent: Modifies the electronic properties and lipophilicity of the molecule, potentially influencing cell permeability and metabolic stability.

  • 2-Thienyl Substituent: A bioisostere of a phenyl ring, this heterocyclic group can engage in unique interactions with biological targets and alter the molecule's overall physicochemical profile.

Understanding the synthesis and biological role of this specific compound provides a blueprint for exploring the vast chemical space of related derivatives in drug discovery campaigns.

Physicochemical Properties and Structural Analysis

While extensive experimental data for CAS 52413-56-6 is not publicly available, its properties can be reliably predicted based on its structure. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueUnitSignificance in Drug Development
Molecular FormulaC₁₄H₈ClNO₂S-Defines the elemental composition and exact mass.
Molecular Weight305.74 g/mol Influences diffusion rates and permeability across membranes.
XlogP3.9 - 4.2-A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors1-The carboxylic acid proton is a key donor for target interactions.
Hydrogen Bond Acceptors4-The nitrogen, carbonyl oxygen, and hydroxyl oxygen act as acceptors.
pKa (Acidic)~4.5-The carboxylic acid is expected to be deprotonated at physiological pH (7.4), forming a carboxylate anion crucial for binding.[6]

The presence of both a lipophilic chloro-thienyl-quinoline body and a polar, ionizable carboxylic acid group gives the molecule an amphipathic character, which is common for drugs that need to cross cell membranes to reach intracellular targets.

Synthetic Strategies for the Quinoline-4-Carboxylic Acid Core

The construction of the 2,4,8-trisubstituted quinoline core can be achieved through several classic named reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern. For this compound, the Pfitzinger and Doebner reactions are the most direct and relevant methods.

The Pfitzinger Reaction: A Versatile Approach

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids by condensing isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][7]

Causality of Experimental Design: To synthesize the target molecule, this reaction requires 7-chloroisatin and 1-(thiophen-2-yl)ethan-1-one as the starting materials. The base (e.g., potassium hydroxide) is critical for catalyzing the initial ring-opening of the isatin amide bond to form a keto-acid intermediate, which then serves as the backbone for the subsequent condensation and cyclization.[7][8]

Pfitzinger_Mechanism Pfitzinger Reaction Workflow cluster_start Starting Materials cluster_steps Reaction Steps S1 7-Chloroisatin R1 Base-catalyzed Ring Opening (KOH) S1->R1 S2 1-(Thiophen-2-yl)ethan-1-one R2 Condensation (Schiff Base Formation) S2->R2 R1->R2 Keto-acid intermediate R3 Intramolecular Cyclization (Enamine Attack) R2->R3 R4 Dehydration (Aromatization) R3->R4 Product 8-chloro-2-thien-2-yl- quinoline-4-carboxylic acid R4->Product

Caption: Pfitzinger reaction workflow for target synthesis.

Experimental Protocol: Pfitzinger Synthesis

  • Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a minimal amount of water and absolute ethanol (e.g., 40 mL per 0.01 mol of isatin).[1]

  • Isatin Ring Opening: Add 7-chloroisatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature for 1 hour. The formation of the potassium salt of the intermediate keto-acid is often accompanied by a color change.[1]

  • Addition of Carbonyl: Slowly add 1-(thiophen-2-yl)ethan-1-one (1.5-2.0 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 79-80°C) and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

  • Work-up and Precipitation: After cooling to room temperature, filter the solution to remove any solids. Pour the filtrate into an ice-water mixture.

  • Acidification: Carefully acidify the aqueous mixture with a suitable acid (e.g., glacial acetic acid or dilute HCl) until the pH is approximately 4-5. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and acid. The crude product can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid.

The Doebner Reaction: A Three-Component Synthesis

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to directly form a quinoline-4-carboxylic acid.[4][9]

Causality of Experimental Design: To synthesize the target molecule via this route, the required components are 2-chloroaniline , thiophene-2-carbaldehyde , and pyruvic acid . This method is powerful as it assembles the final product from three distinct and readily available fragments, allowing for high modularity in analog synthesis. The reaction typically proceeds under reflux in a protic solvent like ethanol.

Doebner_Reaction Doebner Three-Component Reaction A 2-Chloroaniline Intermediate1 Schiff Base Formation (Aniline + Aldehyde) A->Intermediate1 B Thiophene-2-carbaldehyde B->Intermediate1 C Pyruvic Acid Intermediate2 Enamine Formation (Pyruvic Acid Adduct) C->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 Product Target Quinoline-4-carboxylic Acid Intermediate3->Product

Caption: Logical flow of the Doebner three-component synthesis.

Experimental Protocol: Doebner Synthesis

  • Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, dissolve 2-chloroaniline (1.0 eq.) and thiophene-2-carbaldehyde (1.0 eq.) in absolute ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq.) to the stirred solution. An exothermic reaction may occur.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product often begins to crystallize from the hot solution.

  • Cooling and Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the product with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether.

  • Purification: If necessary, the crude product can be recrystallized from a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).

Biological Activity and Mechanism of Action

The therapeutic potential of quinoline-4-carboxylic acids stems from their ability to inhibit critical enzymes in both cancer cells and pathogenic bacteria.[2]

Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-validated mechanism of anticancer action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH).[2]

Mechanism Deep Dive: DHODH is a pivotal mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] Rapidly proliferating cancer cells are highly dependent on this pathway to meet their demand for nucleotides. By inhibiting DHODH, these compounds effectively starve cancer cells of the pyrimidines necessary for replication, leading to cell cycle arrest and apoptosis. The carboxylate group of the quinoline is fundamental to this activity, forming a critical salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[5]

DHODH_Inhibition Mechanism of DHODH Inhibition cluster_pathway De Novo Pyrimidine Synthesis DHODH DHODH Enzyme Product Orotate DHODH->Product Catalyzes Blocked Pathway Blocked: Cell Cycle Arrest Substrate Dihydroorotate Substrate->DHODH Binds to Pyrimidines Pyrimidines (UTP, CTP) Product->Pyrimidines DNA_RNA DNA/RNA Synthesis & Cell Proliferation Pyrimidines->DNA_RNA Essential for Inhibitor Quinoline-4-Carboxylic Acid (e.g., CAS 52413-56-6) Inhibitor->DHODH Blocks Active Site

Caption: Inhibition of the pyrimidine synthesis pathway via DHODH.

In Vitro Anticancer Activity of Representative DHODH Inhibitors

CompoundTargetIC₅₀ (μM)Cell LineReference
Brequinar AnalogDHODH0.250-[5]
Compound 14DHODH0.041-[5]
Compound 14Cell Viability> 25HCT-116[5]
Compound 18DHODH0.012-[5]
Compound 18Cell Viability0.057HCT-116[5]
Antibacterial Activity: Inhibition of DNA Gyrase

Many quinoline derivatives, particularly the closely related quinolones, are potent antibacterial agents that function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is essential for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to a breakdown of chromosomal integrity and rapid bacterial cell death.[2]

Applications in Research and Drug Development

This compound and its analogs are valuable tools for:

  • Structure-Activity Relationship (SAR) Studies: The modular nature of the Pfitzinger and Doebner syntheses allows for the systematic modification of each position on the quinoline ring. Researchers can create libraries of compounds to probe how different substituents at the 2, 4, and 8-positions affect potency against targets like DHODH or DNA gyrase, as well as properties like selectivity and cell permeability.

  • Development of Novel Therapeutics: The established anticancer and antibacterial potential makes this scaffold a compelling starting point for developing new drugs to overcome resistance to existing therapies.[10]

  • Chemical Probes: Highly potent and selective analogs can be developed as chemical probes to study the biological roles of their target enzymes in various cellular pathways.

References

  • Combes quinoline synthesis. (URL: )
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (URL: )
  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (URL: [Link])

  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (URL: [Link])

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])

  • Pfitzinger reaction - Wikipedia. (URL: [Link])

  • Pfitzinger Quinoline Synthesis. (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (URL: [Link])

  • Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. - Slideshare. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (URL: [Link])

  • 8-Hydroxyquinoline-4-carboxylic acid Properties - EPA. (URL: [Link])

Sources

Technical Guide: Bioactivity of 8-Chloro-2-(2-thienyl)quinoline-4-carboxylic Acid

[1]

Executive Summary

8-chloro-2-(2-thienyl)quinoline-4-carboxylic acid (CAS: 52413-56-6) is a synthetic quinoline derivative belonging to the class of 2-heteroarylquinoline-4-carboxylic acids .[1] This chemical class is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with diverse biological targets, most notably Dihydroorotate Dehydrogenase (DHODH) in human/viral systems and DNA Gyrase in bacterial systems.

Research indicates that the incorporation of a thienyl moiety at the C2 position, combined with halogenation (8-chloro) on the benzenoid ring, significantly modulates lipophilicity and target binding affinity, making this compound a critical probe for Structure-Activity Relationship (SAR) studies in oncology and infectious disease.

Chemical Identity & Physicochemical Properties

The compound features a quinoline core substituted with a carboxylic acid at C4, a chlorine atom at C8, and a thiophene ring at C2. This specific substitution pattern is designed to enhance metabolic stability and membrane permeability compared to non-halogenated analogs.

PropertyData
IUPAC Name 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
CAS Number 52413-56-6
Molecular Formula C₁₄H₈ClNO₂S
Molecular Weight 289.74 g/mol
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, S)
LogP (Predicted) ~3.8 - 4.2 (Lipophilic)
Topological Polar Surface Area 65.3 Ų

Synthesis: The Pfitzinger Reaction

The most robust method for synthesizing 8-chloro-2-(2-thienyl)quinoline-4-carboxylic acid is the Pfitzinger Reaction .[1] This condensation reaction involves the interaction of a substituted isatin with a ketone under strong alkaline conditions, followed by ring expansion.

Reaction Logic
  • Precursor Selection: The 8-chloro substituent on the final quinoline ring dictates the use of 7-chloroisatin as the starting material.

  • Heterocycle Introduction: 2-Acetylthiophene provides the C2-thienyl moiety.[1]

  • Ring Expansion: Base-catalyzed hydrolysis of the isatin lactam opens the ring to form an isatoic acid intermediate, which then condenses with the ketone to recyclize into the quinoline core.

DOT Diagram: Synthesis Pathway

PfitzingerSynthesisIsatin7-Chloroisatin(Precursor A)IntermediateIsatoate Intermediate(Ring Opening)Isatin->IntermediateKOH, HeatKetone2-Acetylthiophene(Precursor B)Ketone->IntermediateProduct8-Chloro-2-(2-thienyl)quinoline-4-carboxylic acidIntermediate->ProductCondensation& CyclizationBase33% KOH / RefluxAcidHCl / Acidification

Caption: The Pfitzinger synthesis pathway converting 7-chloroisatin and 2-acetylthiophene into the target quinoline scaffold.[1]

Experimental Protocol
  • Dissolution: Dissolve 7-chloroisatin (10 mmol) in 33% aqueous potassium hydroxide (KOH) (20 mL).

  • Addition: Add 2-acetylthiophene (10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The solution will darken as the condensation proceeds.

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Acidify the solution carefully with glacial acetic acid or dilute HCl to pH 3–4. The quinoline-4-carboxylic acid will precipitate as a solid.[1]

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol/DMF to obtain pure crystals.

Pharmacology & Mechanism of Action

The bioactivity of 8-chloro-2-(2-thienyl)quinoline-4-carboxylic acid is bifurcated into two primary therapeutic domains: Oncology (DHODH Inhibition) and Microbiology (Gyrase Inhibition) .[1]

A. Anticancer Activity: DHODH Inhibition

Quinoline-4-carboxylic acids are structural analogs of Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) .[1][2]

  • Mechanism: DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. It catalyzes the oxidation of dihydroorotate to orotate, reducing ubiquinone (CoQ10) to ubiquinol.

  • Effect: Inhibition of DHODH depletes intracellular pools of UMP, UDP, and UTP, leading to DNA/RNA synthesis arrest and S-phase cell cycle blockade in rapidly dividing cancer cells.

  • Relevance of Structure: The hydrophobic 2-thienyl group occupies the ubiquinone-binding tunnel of the enzyme, while the carboxylic acid interacts with the polar active site residues (Arg136/Gln47).

B. Antimicrobial Activity: Bacterial Gyrase & Fungal Morphology

Substituted quinoline-4-carboxylic acids act similarly to fluoroquinolones but often retain activity against resistant strains due to distinct binding modes.[1]

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Fungal Effect: In fungal pathogens like Botrytis cinerea, 2-thienyl derivatives have been observed to disrupt hyphal morphology, causing abnormal branching and cytoplasmic leakage, indicative of membrane or cell wall synthesis interference.

DOT Diagram: DHODH Signaling Blockade

DHODH_PathwaySubstrateDihydroorotateEnzymeDHODH Enzyme(Mitochondrial)Substrate->EnzymeBindingProductOrotateEnzyme->ProductCatalysis BlockedInhibitor8-Chloro-2-(2-thienyl)quinoline-4-COOHInhibitor->EnzymeAllosteric Inhibition(Ubiquinone Tunnel)PathwayPyrimidine Biosynthesis(De Novo)Product->PathwayCellEffectS-Phase ArrestApoptosisPathway->CellEffectNucleotide Depletion

Caption: Mechanism of action showing the inhibition of mitochondrial DHODH by the quinoline derivative, leading to cell cycle arrest.[1]

Bioactivity Profile & SAR Analysis

The following data summarizes the structure-activity relationship (SAR) trends observed for 2-heteroarylquinoline-4-carboxylic acids.

Structure-Activity Relationship (SAR)
Structural RegionModificationBiological Consequence
C-4 Position Carboxylic Acid (-COOH)Essential. Conversion to ester or amide often results in total loss of DHODH activity; required for salt-bridge formation in the active site.[1]
C-2 Position Thienyl (Thiophene)High Potency. Bioisostere for phenyl.[1] The sulfur atom enhances lipophilicity and pi-pi stacking interactions within the target binding pocket.
C-8 Position Chlorine (-Cl)Modulator. Increases lipophilicity (LogP) and metabolic stability.[1] Halogenation at C8 often improves antimicrobial efficacy compared to the unsubstituted analog.
Antimicrobial Efficacy (Representative Class Data)

Based on studies of 2-substituted quinoline-4-carboxylic acids against standard pathogens:

  • Fungal (Botrytis cinerea): Induces morphological hyphal distortion at 100–500 mg/L.

  • Bacterial (S. aureus): Moderate inhibitory activity; often serves as a lead for further optimization into fluoroquinolone-like hybrids.[1]

References

  • BenchChem. (2025).[3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from

  • Musílek, K., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica . Retrieved from

  • Organic Syntheses. (1955). 2-Acetothienone (2-Acetylthiophene Synthesis). Org. Synth. Coll. Vol. 3 , p. 14. Retrieved from

  • Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in Drug Design. Retrieved from

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules . Retrieved from

Technical Guide: Quinoline-4-Carboxylic Acid Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Pharmacophore Optimization, and Therapeutic Applications

Executive Summary

The fusion of the quinoline scaffold with thiophene moieties represents a paradigm of "hybrid pharmacophore" design. This guide analyzes the 2-(thiophen-2-yl)quinoline-4-carboxylic acid class—often derived via the Pfitzinger reaction. These hybrids exploit the bioisosteric replacement of phenyl rings with thiophene to enhance lipophilicity and metabolic stability while leveraging the privileged quinoline core (cinchoninic acid) for DNA intercalation and kinase inhibition. This document serves as a blueprint for the synthesis, optimization, and biological validation of these molecular entities.

Part 1: Rationale & Medicinal Chemistry[1]

The Hybrid Advantage

The rationale behind conjugating a quinoline-4-carboxylic acid core with a thiophene ring is grounded in three medicinal chemistry principles:

  • Electronic Push-Pull: The quinoline ring is electron-deficient (π-deficient), while the thiophene ring is π-excessive. This electronic contrast facilitates strong π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of targets like EGFR and DNA Gyrase .

  • Bioisosterism: Thiophene acts as a bioisostere for the benzene ring but with reduced steric bulk and altered metabolism (S-oxidation potential).

  • Acidic Handle: The C4-carboxylic acid provides a critical vector for solubility modulation (salt formation) or further derivatization (amide coupling) to reach deep hydrophobic pockets.

Structural Architecture

The core scaffold consists of a bicyclic quinoline ring substituted at the C2 position with a thiophene ring and at the C4 position with a carboxylic acid.

  • Position 2 (Thiophene): Critical for lipophilic interaction.

  • Position 4 (COOH): Hydrogen bond donor/acceptor; essential for solubility.

  • Position 6/7/8 (Benzenoid Ring): Sites for halogenation (-Cl, -F) to block metabolism and enhance potency.

Part 2: Synthetic Strategies

The most robust route to 2-(thiophen-2-yl)quinoline-4-carboxylic acids is the Pfitzinger Reaction . This condensation between an isatin derivative and a ketone (2-acetylthiophene) under basic conditions is preferred for its high atom economy and scalability.

Graphviz Workflow: Pfitzinger Synthesis

The following diagram illustrates the reaction pathway from precursors to the final scaffold.

PfitzingerSynthesis Isatin Isatin Derivative (R-Substituted) Base KOH / EtOH (Ring Opening) Isatin->Base Isatoic Isatoic Acid Intermediate Base->Isatoic Hydrolysis Condensation Aldol Condensation & Cyclization Isatoic->Condensation Ketone 2-Acetylthiophene Ketone->Condensation Acidification Acidification (HCl/AcOH) Condensation->Acidification Salt Form Product 2-(Thiophen-2-yl) quinoline-4-carboxylic acid Acidification->Product Precipitation

Caption: Step-wise workflow of the Pfitzinger reaction converting Isatin and 2-Acetylthiophene into the target quinoline scaffold.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 6-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid.

Reagents:

  • 5-Chloroisatin (10 mmol)

  • 2-Acetylthiophene (10 mmol)

  • Potassium Hydroxide (33% w/v aqueous solution)[2]

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid[1]

Step-by-Step Methodology:

  • Ring Opening: Dissolve 5-chloroisatin (1.81 g, 10 mmol) in 15 mL of 33% KOH solution. Heat gently (40°C) until the deep red color turns to yellow/orange, indicating the formation of potassium isatoate.

  • Addition: Add 2-acetylthiophene (1.26 g, 10 mmol) dropwise to the mixture.

  • Solvent Integration: Add 20 mL of ethanol to ensure homogeneity.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–18 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into crushed ice (100 g).

    • Acidify dropwise with glacial acetic acid (or 10% HCl) with vigorous stirring until pH reaches 4–5.

  • Isolation: A yellow precipitate will form. Filter under vacuum.

  • Purification: Recrystallize from ethanol/DMF (dimethylformamide) mixture to yield fine yellow needles.

  • Validation:

    • Yield: Expected 70–85%.

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.4 ppm (H3 of quinoline) and thiophene protons at 7.2–7.8 ppm.

Part 3: Structure-Activity Relationship (SAR)[5]

The biological efficacy of these derivatives is highly sensitive to substitution patterns. The table below summarizes key SAR findings for anticancer (EGFR inhibition) and antimicrobial applications.

PositionSubstituentEffect on ActivityMechanism/Rationale
C2 (Thiophene) UnsubstitutedHighEssential for lipophilic pocket filling.
C2 (Thiophene) 5-Bromo/ChloroModerateIncreases lipophilicity but may introduce steric clash.
C4 (Carboxyl) -COOHModerateGood for solubility; weak cell permeability.
C4 (Carboxyl) -CONH-ArylHighest Amide derivatives penetrate membranes better; H-bond donor.
C6 (Quinoline) -F, -ClIncreased Halogens block metabolic oxidation at this prone site.
C6 (Quinoline) -OCH3DecreasedElectron donation destabilizes the ring system for some targets.
C8 (Quinoline) -CH3VariableCan cause steric hindrance preventing planar intercalation.

Part 4: Therapeutic Mechanisms & Pathways

Oncology: EGFR Tyrosine Kinase Inhibition

The primary target for quinoline-thiophene hybrids in cancer therapy is the Epidermal Growth Factor Receptor (EGFR). These molecules compete with ATP for the binding site in the tyrosine kinase domain.

Mechanism:

  • The quinoline ring mimics the adenine ring of ATP.

  • The thiophene moiety extends into the hydrophobic pocket (Gatekeeper region).

  • Inhibition prevents autophosphorylation, blocking downstream signaling (PI3K/Akt and MAPK).

Graphviz Diagram: EGFR Inhibition Pathway

EGFRPathway EGF EGF Ligand Receptor EGFR (Tyrosine Kinase) EGF->Receptor Binding Phos Autophosphorylation Receptor->Phos Activation Drug Quinoline-Thiophene Inhibitor Drug->Receptor Competitive Inhibition Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces ATP ATP ATP->Phos Required Substrate PI3K PI3K / Akt Pathway Phos->PI3K MAPK RAS / MAPK Pathway Phos->MAPK Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of Action showing competitive inhibition of EGFR by Quinoline-Thiophene derivatives, halting downstream proliferation signals.

Part 5: Experimental Validation (Biological Assay)

To validate the synthesized compounds, the MTT Assay is the gold standard for assessing cytotoxicity against cancer cell lines (e.g., A549, MCF-7).

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24 hours at 37°C/5% CO2.
    
  • Compound Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Add to wells (triplicate). Maintain DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

References

  • Design, synthesis and anticancer evaluation of new substituted thiophene-quinoline derivatives. Source: Bioorganic & Medicinal Chemistry (2019).[3] URL:[Link][3]

  • Synthesis and biological evaluation of some novel thiophene-bearing quinoline derivatives. Source: Journal of Saudi Chemical Society (2016). URL:[Link]

  • Quinoline-4-carboxylic acids: Synthesis and biological activity. Source: European Journal of Medicinal Chemistry (2017). URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline and Quinoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (2021). URL:[Link]

  • The Pfitzinger Reaction: A Versatile Method for the Synthesis of Quinoline-4-carboxylic Acids. Source: Current Organic Chemistry (2015). URL:[Link][4][3][2][5][6]

Sources

Substituted Quinoline-4-Carboxylic Acids: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinoline-4-carboxylic acid scaffold has evolved from a traditional antibacterial pharmacophore into a highly versatile, privileged structure capable of addressing complex targets in oncology, virology, epigenetics, and targeted drug delivery. The inherent structural plasticity of this bicyclic system allows for precise functionalization—particularly at the C2, C3, and C6 positions—enabling the fine-tuning of electronic distribution, lipophilicity, and spatial geometry.

As a Senior Application Scientist, I have observed that the successful deployment of these derivatives relies heavily on understanding the causality between their structural modifications and target-specific binding mechanics. This whitepaper provides an in-depth technical analysis of the primary drug discovery targets for substituted quinoline-4-carboxylic acids, summarizes quantitative structure-activity relationship (SAR) data, and details self-validating experimental protocols for their synthesis and biological evaluation.

Core Therapeutic Targets & Mechanistic Insights

Dihydroorotate Dehydrogenase (DHODH) in Oncology and Virology

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, representing the committed step in de novo pyrimidine biosynthesis[1]. Rapidly proliferating cancer cells and replicating viruses depend heavily on this de novo pathway, making DHODH an ideal target for pyrimidine depletion[1].

The archetypal quinoline-4-carboxylic acid inhibitor, Brequinar, demonstrated potent preclinical activity but suffered from a narrow therapeutic index in clinical trials[1]. Recent SAR optimization has yielded highly potent analogs. For instance, the introduction of a biphenyl ether moiety at the C2 position and a fluorine atom at the C6 position (e.g., compound C44) resulted in an IC50 of 1 nM against human DHODH, exhibiting potent broad-spectrum antiviral activity against VSV and Influenza[2].

Mechanistic Causality: The carboxylic acid moiety is non-negotiable for DHODH inhibition; it forms a critical salt bridge with Arginine 136 (R136) and a hydrogen bond with Glutamine 47 (Q47) within the enzyme's binding pocket[1]. Meanwhile, the substituted quinoline core and C2-aryl groups occupy a deep hydrophobic channel defined by residues M43, L58, and A59, driving the high binding affinity through van der Waals interactions[1].

Asialoglycoprotein Receptor (ASGPR) for Hepatic Drug Delivery

Beyond direct enzyme inhibition, quinoline-4-carboxylic acids have been ingeniously repurposed as targeting vectors. The asialoglycoprotein receptor (ASGPR) is a C-type lectin highly expressed on hepatocytes, traditionally targeted using N-acetylgalactosamine (GalNAc) conjugates[3].

Recent in silico screening and surface plasmon resonance (SPR) studies have identified 3-hydroxyquinoline-4-carboxylic acid derivatives as highly potent, monovalent ASGPR ligands[3].

Mechanistic Causality: The presence of the C3-hydroxyl group is critical; it not only ensures aqueous solubility (>0.5 mM) but, alongside the C4-carboxylate, mimics the oxygen-rich pharmacophore of native sugars[3]. These derivatives exhibit KD values in the 0.1 – 30 nM range, significantly outperforming native GalNAc and offering a highly efficient, cost-effective alternative for targeted drug delivery to the liver[3].

Histone Deacetylases (HDAC3) in Epigenetics

In the realm of epigenetics, 2-phenylquinoline-4-carboxylic acid derivatives have been successfully integrated as the "cap" moiety in novel Histone Deacetylase (HDAC) inhibitors[4].

Mechanistic Causality: HDAC inhibitors typically consist of a zinc-binding group (ZBG), a linker, and a cap. By connecting a 2-phenylquinoline-4-carboxylic acid cap via a phenylpiperazine linker to a hydrazide or hydroxamic acid ZBG, researchers have achieved selective inhibition of HDAC3[4]. The bulky, multi-aromatic quinoline structure forms strong hydrophobic interactions at the rim of the HDAC active site, preventing the molecule from binding to the narrower pockets of HDAC1, 2, and 6, thereby conferring isoform selectivity[4].

Emerging Parasitic Targets: LmNMT and PfEF2

The scaffold is also gaining traction in neglected tropical diseases. Inverse virtual screening has identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acids, offering a new avenue for antileishmanial agents[5]. Furthermore, quinoline-4-carboxamides (synthesized directly from the carboxylic acid precursors) have been discovered to inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2), demonstrating low nanomolar potency and potent in vivo antimalarial efficacy[6].

Quantitative SAR Data Summary

The following table synthesizes key quantitative data across different targets, illustrating the broad utility of the scaffold.

TargetScaffold / Compound ExampleKey SubstitutionBinding/Inhibitory AffinityPrimary IndicationRef
DHODH 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (Cpd 41)C2-CyclohexylphenylIC50 = 9.71 ± 1.4 nMOncology[1]
DHODH 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)C6-Fluoro, C2-Biaryl etherIC50 = 1.0 nMBroad-spectrum Antiviral[2]
ASGPR 3-hydroxyquinoline-4-carboxylic acid derivativesC3-HydroxylKD = 0.1 - 30 nMHepatic Drug Delivery[3]
HDAC3 2-phenylquinoline-4-carboxylic acid cap (Cpd D28)C2-Phenyl + Hydrazide ZBGIC50 = 24.45 µMT-cell Lymphoma[4]
PfEF2 Quinoline-4-carboxamide derivativesC4-CarboxamideEC50 = ~120 nMMalaria[6]

Visualizing Mechanisms and Workflows

DHODH Inhibition & Uridine Salvage Pathway

Understanding the de novo pyrimidine biosynthesis pathway is crucial for validating DHODH inhibitors. The diagram below illustrates where quinoline-4-carboxylic acids exert their effect and how the salvage pathway is utilized for experimental validation.

DHODH_Pathway Glutamine Glutamine + Bicarbonate DHO Dihydroorotate (DHO) Glutamine->DHO CAD DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Proliferation Cell Proliferation & Viral Replication UMP->Proliferation Inhibitor Quinoline-4-Carboxylic Acid Inhibitor Inhibitor->DHODH Blocks Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Bypasses Block

De novo pyrimidine biosynthesis pathway, DHODH inhibition, and uridine salvage rescue.

Rational Design Workflow for ASGPR Ligands

ASGPR_Workflow InSilico 1. In Silico Screening Identify 3-OH-Quinoline Scaffold Synthesis 2. Pfitzinger Synthesis Generate Carboxylic Acid Library InSilico->Synthesis SPR 3. SPR Spectroscopy Measure ASGPR Binding Affinity (KD) Synthesis->SPR Optimization 4. Lead Optimization KD < 30 nM (GalNAc Alternative) SPR->Optimization

Workflow for designing 3-hydroxyquinoline-4-carboxylic acid derivatives as ASGPR ligands.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks and validation loops.

Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is the most robust method for constructing this scaffold, involving the condensation of isatin with an enolizable ketone[7].

Step-by-Step Methodology:

  • Ring Opening: Dissolve isatin (1.0 eq) in a 33% aqueous KOH solution. Causality: The strong base is required to hydrolyze the amide bond of isatin, opening the ring to form the reactive intermediate, potassium isatinate[7].

  • Condensation: Add the desired substituted ketone (e.g., 4-acetylbiphenyl, 1.2 eq) dissolved in ethanol.

  • Cyclization (Microwave-Assisted): Subject the mixture to microwave irradiation at 125 °C for 15-20 minutes. Causality: Microwave heating rapidly drives the condensation and subsequent cyclization, significantly reducing reaction times and minimizing side-product formation compared to traditional reflux[6].

  • Self-Validation Check (LC-MS): Before workup, analyze an aliquot via LC-MS. The disappearance of the isatin mass peak (m/z 147) confirms complete conversion. If unreacted isatin remains, the basic hydrolysis was insufficient.

  • Precipitation: Cool the mixture and acidify to pH 3-4 using 1M HCl. Causality: Under basic conditions, the product exists as a highly soluble potassium carboxylate salt. Acidification protonates the carboxylate, causing the pure free acid to precipitate out of the aqueous/ethanolic solution[1].

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

DHODH Target Validation via Uridine Rescue Assay

When screening novel quinoline-4-carboxylic acids for anticancer or antiviral activity, it is critical to prove that cytotoxicity is genuinely driven by DHODH inhibition rather than off-target effects. This protocol utilizes the pyrimidine salvage pathway as a self-validating system[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the quinoline-4-carboxylic acid derivative (0.1 nM to 10 µM) to establish a baseline IC50 curve.

  • Parallel Rescue Arm: In a parallel set of wells, treat the cells with the exact same drug concentrations, but supplement the media with 5 µM exogenous uridine[1].

  • Incubation & Readout: Incubate for 72 hours, then assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation (Self-Validation):

    • On-Target Confirmation: If the compound is a true DHODH inhibitor, the addition of uridine will allow the cells to bypass the de novo synthesis block via the salvage pathway, restoring cell viability (a massive rightward shift in the IC50 curve)[1].

    • Off-Target Flag: If the cells die regardless of uridine supplementation, the compound is exerting off-target toxicity (e.g., membrane disruption), immediately flagging the molecule as a false positive for DHODH targeting.

Conclusion

The substituted quinoline-4-carboxylic acid scaffold is a masterclass in medicinal chemistry efficiency. By understanding the precise spatial and electronic requirements of the C4-carboxylate and its surrounding substituents, researchers can pivot this single core structure from a potent DHODH inhibitor to a highly selective ASGPR targeting vector. The integration of self-validating protocols, such as the uridine rescue assay, ensures that drug discovery efforts remain rigorously anchored to true mechanistic causality.

References

1.[1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. nih.gov. URL:[Link] 2.[3] Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. publichealthtoxicology.com. URL:[Link] 3.[5] In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. frontiersin.org. URL:[Link] 4.[2] SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. acs.org. URL:[Link] 5.[7] Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. ijcps.org. URL: [Link] 6.[6] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. acs.org. URL:[Link] 7.[4] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. frontiersin.org. URL:[Link]

Sources

Engineering Novel Quinoline-4-Carboxylic Acid Analogs: A Technical Guide to Scaffold Optimization and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Quinoline Scaffold

In modern medicinal chemistry, the quinoline-4-carboxylic acid (QCA) architecture represents a highly privileged scaffold. Originally popularized by the clinical candidate Brequinar, QCA derivatives have demonstrated profound therapeutic potential across oncology, virology, and parasitology. As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in structural variation, but as a systematic engineering of molecular interactions. This guide dissects the mechanistic grounding, Structure-Activity Relationship (SAR) dynamics, and self-validating synthetic workflows required to develop next-generation QCA analogs.

Mechanistic Grounding: DHODH as a Master Target

The primary pharmacological target for QCA analogs is Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate—a strict, rate-limiting step in the de novo pyrimidine biosynthesis pathway[1].

Rapidly proliferating entities, such as activated T-cells, tumor cells, and replicating viruses (e.g., VSV, Influenza), exhaust the cellular salvage pool of pyrimidines and become entirely dependent on de novo synthesis[2]. By inhibiting DHODH, QCA analogs induce severe pyrimidine depletion, halting the cell cycle at the S-phase and stalling viral replication[1].

Mechanistically, QCA analogs act as competitive inhibitors at the ubiquinone-binding channel of DHODH. The carboxylic acid moiety at the C4 position is non-negotiable; crystallographic data reveals it forms a critical salt bridge with Arg136 (R136) and a hydrogen bond network with Gln47 (Q47)[1].

G DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate DHODH->ORO UMP Pyrimidine Pool (UMP, CTP, dTTP) ORO->UMP CELL Viral Replication & Tumor Proliferation UMP->CELL QCA Quinoline-4-Carboxylic Acid Analogs QCA->DHODH Inhibits

Pyrimidine biosynthesis pathway highlighting DHODH inhibition by QCA analogs.

Structure-Activity Relationship (SAR) & Rational Design

To optimize the QCA scaffold, modifications must be strategically mapped to the DHODH binding pocket. The pocket is highly lipophilic, requiring bulky, hydrophobic substituents to displace water molecules and maximize van der Waals interactions.

  • C2 Position (The Lipophilic Tail): Substitution with extended biaryl or biphenyl ether groups is essential. These moieties project deep into the hydrophobic ubiquinone tunnel (interacting with M43, L58, A59)[1].

  • C6/C7 Positions (Electronic Tuning): Halogenation at these positions drastically alters the electronic landscape of the quinoline core. For example, introducing a fluorine atom at C6 significantly enhances binding affinity by optimizing electrostatic interactions within the pocket, whereas bulky electron-withdrawing groups like trifluoromethoxy (-OCF3) are detrimental due to steric clashes[2].

Quantitative SAR Data Summary

The following table synthesizes quantitative data from recent optimization campaigns, highlighting how specific structural modifications impact enzyme inhibition and pharmacokinetics[1][2].

Compound DesignationCore Structural ModificationPrimary TargetIC50 / EC50Pharmacokinetics & Mechanistic Notes
Brequinar 2-(Biphenyl-4-yl)Human DHODH~20 nMBaseline clinical standard; narrow antiviral therapeutic window.
Compound 41 2-(4-Cyclohexylphenyl)Human DHODH9.71 ± 1.4 nMHigh oral bioavailability (F = 56%); t1/2 = 2.78 h (PO dosing).
Compound 43 2-(Substituted-phenyl)Human DHODH26.2 ± 1.8 nMX-ray structure depicts a novel water-mediated H-bond with T63.
Compound C44 6-fluoro-2-(biaryl ether)Human DHODH1.0 nMBroad-spectrum antiviral; VSV EC50 = 2.0 nM, WSN EC50 = 41 nM.

Advanced Synthetic Workflows

The chemical synthesis of QCA analogs relies on two foundational, yet highly evolvable methodologies: the Pfitzinger Reaction and the Doebner Reaction . The choice of pathway is dictated by the electronic nature of the starting materials and the desired substitution pattern[3][4].

G Start Precursors Isatin Isatin + Ketone (KOH, EtOH/H2O) Start->Isatin Aniline Aniline + Aldehyde + Pyruvate (p-TSA, H2O/Glycol) Start->Aniline Pfitz Pfitzinger Reaction (Microwave, 9 min) Isatin->Pfitz Doeb Modified Doebner (Reflux, 3 hrs) Aniline->Doeb QCA Quinoline-4-Carboxylic Acid Scaffold Pfitz->QCA Doeb->QCA

Synthetic workflows for QCA analogs via Pfitzinger and Doebner reactions.

Protocol 1: Microwave-Assisted Pfitzinger Condensation

The Pfitzinger reaction involves the condensation of isatin with a ketone. Traditional methods require 12–48 hours of reflux[1]. By introducing microwave irradiation, we bypass the thermal degradation of intermediates and achieve higher yields in minutes[3].

Step 1: Base-Catalyzed Isatin Ring Opening

  • Action: In a microwave-safe vessel, dissolve KOH (0.02 mol) in a mixture of H2O (1 mL) and absolute ethanol (40 mL). Add isatin (0.0075 mol) and stir at room temperature for 1 hour.

  • Causality: The strong base attacks the C2 carbonyl of isatin, hydrolyzing the amide bond to generate the reactive potassium isatinate (keto-acid) intermediate. The dual solvent system ensures solubility of both the inorganic base and the organic precursor.

  • Validation Checkpoint: The reaction mixture will transition from a deep purple (intact isatin) to a distinct brown solution, visually confirming the ring opening[3].

Step 2: Ketone Condensation & Microwave Irradiation

  • Action: Add the desired aryl ketone (0.015 mol). Seal the vessel and irradiate in a microwave reactor at 150W (approx. 120°C) for 9 minutes.

  • Causality: Microwave heating provides uniform, rapid thermal energy. This instantly overcomes the high activation energy barrier required for imine formation and the subsequent intramolecular cyclization (enamine attack on the ketone)[3].

  • Validation Checkpoint: TLC analysis (Hexane:EtOAc 3:1) should indicate the complete disappearance of the ketone starting material.

Step 3: Acidification and Isolation

  • Action: Cool the vessel to room temperature, filter the dark solution, and pour the filtrate into 100 mL of ice water. Slowly acidify with glacial acetic acid to a pH of 4–5.

  • Causality: The product currently exists as a water-soluble potassium carboxylate salt. Acetic acid is chosen over strong mineral acids because it carefully protonates the carboxylate without over-acidifying the solution, which could protonate the quinoline nitrogen and pull the product back into the aqueous phase[3].

  • Validation Checkpoint: Immediate precipitation of a pale-yellow solid occurs. A clear filtrate post-filtration indicates complete product recovery.

Protocol 2: Eco-Friendly Modified Doebner Reaction

The Doebner hydrogen-transfer reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid. Conventional Doebner reactions struggle with electron-deficient anilines[5]. This modified protocol utilizes a green solvent system and a Brønsted acid catalyst to force the reaction forward[4].

Step 1: Imine Formation

  • Action: Mix the substituted aniline, aryl aldehyde, and sodium pyruvate in a 1:1:1.5 molar ratio in a dual solvent system of water and ethylene glycol. Add 10 mol% p-toluenesulfonic acid (p-TSA).

  • Causality: p-TSA acts as a Brønsted acid, enhancing the electrophilicity of the aldehyde carbonyl to facilitate rapid Schiff base (imine) formation. The water/ethylene glycol system provides an optimal dielectric constant, solubilizing the hydrophobic aniline while stabilizing the polar transition states[4].

  • Validation Checkpoint: The formation of a transient cloudy suspension indicates the successful generation of the hydrophobic imine intermediate.

Step 2: Cyclization and Hydrogen Transfer

  • Action: Heat the mixture to 80°C and stir continuously for 3–4 hours.

  • Causality: Elevated temperatures drive the nucleophilic attack of the enolized pyruvate onto the imine, triggering cyclization. The unique mechanism of the Doebner reaction involves an internal hydrogen transfer to achieve the final aromatization of the quinoline ring[4][5].

  • Validation Checkpoint: The reaction mass becomes homogeneous. Aliquot testing via LC-MS will confirm the expected [M+H]+ mass peak of the target QCA.

Conclusion

The rational design of quinoline-4-carboxylic acid analogs requires a delicate balance between structural lipophilicity and electrostatic precision. By targeting the DHODH ubiquinone pocket with halogenated, biaryl-substituted QCA derivatives, medicinal chemists can unlock potent antiviral and antineoplastic agents. Furthermore, adopting self-validating, accelerated synthetic protocols like microwave-assisted Pfitzinger and green Doebner reactions ensures that these chemical spaces can be explored rapidly and reproducibly.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC / NIH URL
  • Title: Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis Source: Benchchem URL
  • Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis URL
  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications URL
  • Title: SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity Source: ACS Medicinal Chemistry Letters URL

Sources

Methodological & Application

synthesis of 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This technical guide details the synthesis of 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry. Quinoline-4-carboxylic acids (cinchoninic acids) are critical pharmacophores exhibiting broad biological activities, including antimalarial (analogous to quinine), antiviral, and kinase inhibitory properties.

The inclusion of the 8-chloro substituent and the 2-(thiophen-2-yl) moiety modulates lipophilicity and metabolic stability, making this specific derivative a high-value target for fragment-based drug discovery (FBDD) and lead optimization.

This protocol utilizes the Pfitzinger Reaction , selected for its superior regioselectivity and robustness compared to the Doebner-Miller synthesis. The procedure is designed for scalability and reproducibility, adhering to rigorous quality standards.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis disconnects logically at the C2-C3 and N1-C2 bonds of the quinoline ring. The Pfitzinger reaction exploits the condensation of a nucleophilic ketone enolate with the electrophilic carbonyl of an isatin derivative under basic conditions.[1]

Key Precursors:

  • 7-Chloroisatin: Provides the pre-functionalized aromatic core. Note that the C7 position of isatin maps to the C8 position of the final quinoline.

  • 2-Acetylthiophene: Acts as the acetophenone analogue, providing the C2-substituent and the C3 carbon of the quinoline ring.

Reaction Scheme Visualization:

PfitzingerSynthesis cluster_legend Reaction Phase Isatin 7-Chloroisatin (C8H4ClNO2) Base KOH / EtOH (Reflux) Isatin->Base Ketone 2-Acetylthiophene (C6H6OS) Ketone->Base Intermediate Acyclic Keto-Isatoate Intermediate Base->Intermediate Ring Opening & Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Product 8-Chloro-2-(thiophen-2-yl) quinoline-4-carboxylic acid Cyclization->Product Acidification (HCl/AcOH)

Caption: Mechanistic flow of the Pfitzinger synthesis converting 7-chloroisatin and 2-acetylthiophene into the target quinoline scaffold.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquiv.Role
7-Chloroisatin 18453-07-11.0Electrophile / Core Scaffold
2-Acetylthiophene 88-15-31.2Nucleophile
Potassium Hydroxide (KOH) 1310-58-35.0Base (33% w/v aq. solution)
Ethanol (Absolute) 64-17-5SolventReaction Medium
Acetic Acid (Glacial) 64-19-7ExcessAcidification / Precipitation
Step-by-Step Methodology

Step 1: Reagent Dissolution

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 7-chloroisatin (5.0 mmol, 0.91 g) in Ethanol (15 mL).

  • Add 33% aqueous KOH solution (10 mL) dropwise.

    • Observation: The orange/red suspension of isatin will turn into a deep yellow/brown clear solution as the isatin ring opens to form potassium 2-amino-3-chlorophenylglyoxylate.

  • Heat the mixture gently to 40°C for 15 minutes to ensure complete ring opening.

Step 2: Condensation (Pfitzinger Reaction)

  • Add 2-acetylthiophene (6.0 mmol, 0.76 g, 1.2 equiv) to the reaction mixture.

  • Fit the RBF with a reflux condenser.

  • Heat the reaction to reflux (approx. 85°C) with vigorous stirring.

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Methanol 9:1 or DCM/MeOH 9:1). The starting isatin spot should disappear.

Step 3: Work-up & Isolation [1]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a beaker. If the volume is low, dilute with 10 mL of distilled water.

  • Crucial Step: Place the beaker in an ice bath (0–5°C).

  • Slowly acidify the solution with Glacial Acetic Acid (or 2N HCl) with stirring until pH reaches 3–4.

    • Observation: A voluminous precipitate (yellow to ochre solid) will form.

  • Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.

Step 4: Purification

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acid.

  • Wash with a small amount of cold ethanol (5 mL) to remove unreacted ketone.

  • Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or Glacial Acetic Acid if high purity is required.

  • Dry the product in a vacuum oven at 60°C for 6 hours.

Critical Process Parameters (Expert Insights)

To ensure reproducibility and high yield, consider the following "Expertise & Experience" factors:

  • Isatin Quality: Commercial 7-chloroisatin can sometimes contain isomeric impurities (e.g., 5-chloroisatin). Verify purity via 1H-NMR prior to synthesis, as isomers are difficult to separate after cyclization.

  • Base Concentration: The Pfitzinger reaction requires a strongly alkaline environment to maintain the isatoic intermediate in its open form. Do not reduce KOH equivalents below 4.0.

  • Thiophene Sensitivity: Thiophene rings can be sensitive to harsh oxidation. While KOH reflux is generally safe, avoid adding strong oxidizers or exposing the hot reaction to excessive air bubbling.

  • Acidification: Do not "crash" the product out too quickly with concentrated mineral acid. Slow acidification with Acetic Acid yields a more crystalline product that traps fewer impurities.

Characterization & Data Validation

Expected Analytical Data:

  • Physical State: Yellow to Ochre crystalline solid.

  • Melting Point: >250°C (decomposition).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.8-14.2 (br s, 1H, -COOH).
      
    • 
       8.45 (s, 1H, Quinoline H-3). Diagnostic singlet.
      
    • 
       8.1-8.3 (m, Quinoline Ar-H).
      
    • 
       7.8-8.0 (m, Thiophene protons).
      
    • 
       7.25 (dd, Thiophene H-4).
      
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 289.74 Da.
      
    • Observed

      
      : ~290.0 m/z.
      
    • Observed

      
      : ~288.0 m/z.
      

Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve 7-Chloroisatin in EtOH + 33% KOH Start->Dissolve Heat1 Heat to 40°C (15 min) (Ring Opening) Dissolve->Heat1 AddKetone Add 2-Acetylthiophene Heat1->AddKetone Reflux Reflux 85°C (12-16 h) AddKetone->Reflux Cool Cool to 0-5°C Reflux->Cool Acidify Acidify with AcOH to pH 3-4 (Precipitation) Cool->Acidify Filter Vacuum Filtration & Wash (H2O/Cold EtOH) Acidify->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst End Final Product: 8-chloro-2-thien-2-yl quinoline-4-COOH Recryst->End

Caption: Operational workflow for the synthesis and purification of the target compound.

Safety & Compliance

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear chemical-resistant gloves and eye protection.

  • 2-Acetylthiophene: Harmful if swallowed or inhaled. Use in a fume hood.

  • Waste Disposal: The filtrate contains thiophene residues and organic solvents. Dispose of as halogenated organic waste.

References

  • Pfitzinger, W. (1886).[2] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100.

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][4][5][6] Chemistry of Heterocyclic Compounds, 40, 257–294.

  • BenchChem. (2025).[1][7] "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Technical Library.

  • Ghasemi, Z., et al. (2020). "Efficient synthesis of quinoline-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 18453-07-1 (7-Chloroisatin)." PubChem.

Sources

Application Note: Solubility Optimization and Compound Management of 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The compound 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid (CAS: 52413-56-6) is a highly lipophilic, planar heterocyclic building block frequently utilized in hit-to-lead optimization and library synthesis[1]. Due to its rigid quinoline core, hydrophobic thiophene ring, and the strong intermolecular hydrogen-bonding potential of its carboxylic acid moiety, this compound exhibits high crystal lattice energy. Consequently, it demonstrates poor thermodynamic solubility in aqueous buffers.

To bypass aqueous insolubility during primary screening, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, improper handling of DMSO stocks leads to silent, irreversible compound precipitation. This application note details the physicochemical causality behind its solubility profile, the risks of DMSO hygroscopicity, and provides field-proven protocols for master stock preparation and kinetic solubility profiling.

Physicochemical Profiling & The Causality of Solubilization

To formulate a robust handling strategy, we must first analyze the molecular drivers of the compound's solubility.

Why DMSO?

DMSO is a highly polar, aprotic solvent with a high dielectric constant (


). It acts as a powerful hydrogen-bond acceptor. For 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid, DMSO effectively disrupts the stable carboxylic acid dimers that form in the solid state, solvating the monomeric compound[2].
Quantitative Physicochemical Profile
PropertyValueCausality / Impact on Assay Design
Molecular Formula C₁₄H₈ClNO₂SHighly aromatic; prone to

stacking in aqueous media.
Molecular Weight 289.74 g/mol Optimal for small-molecule screening (Lipinski Rule of 5 compliant).
H-Bond Donors 1 (Carboxylic -OH)Forms strong intermolecular dimers; requires H-bond accepting solvent.
H-Bond Acceptors 4 (N, O, S)Facilitates interaction with polar aprotic solvents like DMSO.
LogP (Estimated) ~4.2Highly lipophilic; will rapidly crash out in unbuffered water.

The "Silent Killer": DMSO Hygroscopicity & Storage Risks

A critical failure point in compound management is the assumption that DMSO is an inert storage medium. In reality, DMSO is aggressively hydrophilic. When exposed to ambient laboratory air, neat DMSO can absorb atmospheric moisture, resulting in up to a 20% weight gain within 24 hours[3].

The Mechanistic Cascade of Compound Loss:

  • Moisture Absorption: Water infiltrates the DMSO stock.

  • Freezing Point Depression: DMSO containing 20% water will not freeze until temperatures drop below -30°C[3].

  • Hydrate Formation: The introduction of water suppresses DMSO's solubilizing capacity, forcing the hydrophobic quinoline derivative to form insoluble hydrates[3].

  • Freeze-Thaw Damage: When this hydrated stock is subjected to temperature fluctuations, ice crystals form, physically crushing the solubilized compound and triggering irreversible precipitation[4].

G A Neat DMSO Stock (100% DMSO) B Atmospheric Moisture Absorption A->B Exposure to Air C Water Content Increases (>5% v/v) B->C Hygroscopic Action D Freezing Point Depression C->D Physical Change E Freeze-Thaw Cycle Initiated C->E Storage Transfer F Ice Crystal Formation & Hydrate Precipitation D->F Sub-optimal Freezing E->F Temperature Fluctuation G Loss of Compound Titer/Integrity F->G Irreversible

Logical pathway of DMSO moisture absorption leading to compound precipitation.

Expert Insight: Substantial research confirms that if 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid is suspended in strictly moisture-free DMSO, it can survive multiple freeze-thaw cycles without degradation[3]. Therefore, environmental control is paramount.

Experimental Protocols

Protocol 1: Preparation and Storage of 10 mM Master Stock

To ensure a self-validating and stable compound library, the master stock must be prepared under anhydrous conditions.

Materials Required:

  • 8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid powder (desiccated).

  • Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Argon or dry Nitrogen gas.

  • Amber glass vials with PTFE-lined septa.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Gravimetric Measurement: Weigh exactly 2.90 mg of the compound using an analytical microbalance.

  • Solubilization: Add 1.00 mL of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes.

  • Inert Aliquoting: Purge the headspace of the master vial with Argon. Dispense the solution into 20 µL single-use aliquots in matrix tubes.

  • Storage: Seal the tubes and store immediately at -80°C in a desiccated environment[4]. Causality: Single-use aliquots completely eliminate the need for freeze-thaw cycles during downstream assays.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

In high-throughput screening (HTS), compounds are spiked from DMSO into aqueous buffers. Kinetic solubility measures the point at which the compound crashes out of this metastable aqueous state[5],[6].

G S1 10 mM DMSO Stock (8-Chloro-derivative) S2 Serial Dilution in DMSO (100x Final Conc) S1->S2 Dilute S3 Spike into Aqueous Buffer (pH 7.4 PBS, 1% DMSO final) S2->S3 1:100 Addition S4 Incubation (2 hours, 25°C) S3->S4 Equilibrate S5 Nephelometry Readout (Light Scattering) S4->S5 Measure S6 Determine Precipitation Threshold S5->S6 Analyze Data

Step-by-step workflow for kinetic solubility profiling using nephelometry.

Step-by-Step Methodology:

  • Prepare DMSO Dilution Series: From the 10 mM stock, create a 10-point, 2-fold serial dilution in neat DMSO (Concentrations: 10 mM down to 19.5 µM).

  • Aqueous Spiking: In a 96-well UV-transparent flat-bottom plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Rapidly dispense 2 µL of each DMSO stock into the corresponding PBS wells. Causality: This ensures a constant 1% final DMSO concentration across all wells, isolating the variable to compound concentration alone.

  • Incubation: Seal the plate and incubate on a microplate shaker at 300 RPM for 2 hours at 25°C.

  • Nephelometric Readout: Measure light scattering at 620 nm using a microplate reader.

  • Data Analysis: Plot the scattering intensity against the final compound concentration. The kinetic solubility limit is defined as the concentration where light scattering abruptly increases above the baseline (buffer + 1% DMSO control).

Data Presentation & Assay Matrices

To ensure reproducibility in biological assays, the final DMSO concentration must remain strictly constant (typically 1% or 0.1% v/v) to prevent solvent-induced cytotoxicity.

Table 1: 10-Point Serial Dilution Matrix for Dose-Response Assays (1% Final DMSO)

WellDMSO Stock Conc. (100x)Volume of Stock SpikedVolume of Assay BufferFinal Assay Conc. (1x)Final DMSO %
110.00 mM2.0 µL198 µL100.00 µM1.0%
25.00 mM2.0 µL198 µL50.00 µM1.0%
32.50 mM2.0 µL198 µL25.00 µM1.0%
41.25 mM2.0 µL198 µL12.50 µM1.0%
5625.0 µM2.0 µL198 µL6.25 µM1.0%
6312.5 µM2.0 µL198 µL3.12 µM1.0%
7156.2 µM2.0 µL198 µL1.56 µM1.0%
878.1 µM2.0 µL198 µL0.78 µM1.0%
939.0 µM2.0 µL198 µL0.39 µM1.0%
1019.5 µM2.0 µL198 µL0.19 µM1.0%

Table 2: Kinetic vs. Thermodynamic Solubility Comparison

MethodSolvent SystemEquilibrium StatePrimary Use CaseExpected Outcome for this Compound
Kinetic [2]DMSO spiked into BufferMeta-stable (Non-equilibrium)Early HTS & Lead DiscoveryHigher apparent solubility (~10-50 µM) before precipitation.
Thermodynamic Solid added directly to BufferTrue EquilibriumFormulation & in vivo dosingVery low solubility (<5 µM) due to high crystal lattice energy.

References

  • Chemspace (2026). IUPAC Name - Chemspace: 8-Chloro-2-thien-2-ylquinoline-4-carboxylic acid (CAS: 52413-56-6). Retrieved from: [Link]

  • Roylan Developments (2026). StoragePod® | Modular Compound Management: DMSO suppression and compound precipitation. Retrieved from:[Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization, Second Edition. Elsevier. Retrieved from: [Link]

  • Cheng, X., et al. (2003). Monitoring compound integrity with cytochrome P450 assays and qHTS. National Institutes of Health (PMC). Retrieved from:[Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from: [Link]

  • NCBI / NIH (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (PMC). Retrieved from: [Link]

Sources

purification methods for quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of Quinoline-4-Carboxylic Acid Derivatives

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of quinoline-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles governing each purification strategy. We cover fundamental techniques such as acid-base extraction and recrystallization, as well as more advanced methods like column chromatography, with a focus on troubleshooting common issues specific to this class of nitrogen-containing heterocyclic compounds. The protocols are designed to be self-validating, ensuring researchers can achieve high purity standards essential for accurate biological evaluation and downstream applications.

Introduction: The Importance of Purity

Strategic Approach to Purification

The selection of a purification method is dictated by the physical state of the crude product and the nature of the impurities. A logical decision-making process ensures efficiency and maximizes recovery.

Diagram: Purification Strategy Selection

G start Crude Quinoline-4-Carboxylic Acid Derivative is_solid Is the crude product a solid? start->is_solid is_oily Is the product an oil or resinous material? is_solid->is_oily No acid_base Acid-Base Extraction (To remove neutral/basic impurities) is_solid->acid_base Yes is_oily->acid_base Yes chromatography Column Chromatography is_oily->chromatography No (Directly) recrystallize Recrystallization acid_base->recrystallize Solid Product Obtained acid_base->chromatography Product remains oily or impure salt_formation Attempt Salt Formation (e.g., HCl, picrate salts) acid_base->salt_formation Oily product after acidification recrystallize->chromatography Fails or 'Oils Out' purity_check Purity Assessment (HPLC, NMR, MS) recrystallize->purity_check >95% Purity? chromatography->purity_check >95% Purity? salt_formation->recrystallize Crystalline Salt Formed

Caption: A decision tree for selecting the appropriate purification method.

Method 1: Acid-Base Extraction

Scientific Principle

This technique is the first line of defense and leverages the acidic nature of the carboxylic acid group. Quinoline-4-carboxylic acids, while often sparingly soluble in neutral organic solvents and water, react with a weak base (e.g., sodium bicarbonate) to form a highly water-soluble carboxylate salt.[6][7] This allows for the selective transfer of the desired compound from an organic solvent into an aqueous layer, leaving behind non-acidic impurities.[8][9][10] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[8][10] Using a weak base like sodium bicarbonate is often preferred over strong bases like sodium hydroxide to avoid potential hydrolysis of ester functionalities on the derivative or reaction with less acidic phenols.[6][7][9]

Detailed Protocol
  • Dissolution: Dissolve the crude product (approx. 1 g) in a suitable organic solvent (e.g., 20-40 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any neutral compounds that may have been physically carried over, wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 15 mL of ethyl acetate). Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 5M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH 1-2, check with litmus paper). The quinoline-4-carboxylic acid derivative should precipitate as a solid.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Recrystallization

Scientific Principle

Recrystallization purifies solid compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures.[11] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization). Slow cooling is paramount as it allows for the formation of a pure, well-ordered crystal lattice, excluding impurity molecules.

Detailed Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). An ideal system often involves a polar solvent in which the compound is soluble and a non-polar "anti-solvent" in which it is not. Common systems include ethanol/water or ethyl acetate/hexanes.[1][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[11]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount (1-2% w/w) of activated charcoal, keep the solution hot for a few minutes, and then remove the charcoal via hot filtration through a fluted filter paper.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can cause the product to "crash out," trapping impurities. Once crystals begin to form, the process can be accelerated by placing the flask in an ice-water bath to maximize yield.[13]

  • Troubleshooting Nucleation: If crystals do not form, try scratching the inside of the flask at the meniscus with a glass rod or adding a "seed crystal" from a previous pure batch.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum.

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemPolarityBoiling Point (°C)Notes and Typical Use
Ethanol/WaterPolar Protic78-100Excellent for many polar derivatives. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[1]
Ethyl Acetate/HexanesPolar Aprotic / Non-polar69-77Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[12]
N,N-Dimethylformamide (DMF)Polar Aprotic153Used for compounds with poor solubility in common solvents. Often requires high-vacuum drying.[14]
Acetic AcidPolar Protic118Can be effective but is difficult to remove completely.
IsopropanolPolar Protic82A common alternative to ethanol.

Method 3: Column Chromatography

Scientific Principle

Column chromatography is a highly effective method for separating complex mixtures that are difficult to purify by other means.[13] Separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.

A critical consideration for quinoline derivatives is the basicity of the nitrogen atom, which can lead to strong, non-ideal interactions (tailing or streaking) with the acidic silanol groups on the surface of standard silica gel.[11] This can be overcome by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites.[11]

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification prep_slurry 1. Prepare Silica Slurry in Non-Polar Solvent pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample (Dry or Wet Loading) pack_column->load_sample elute_start 4. Begin Elution with Non-Polar Mobile Phase load_sample->elute_start gradient 5. Gradually Increase Mobile Phase Polarity elute_start->gradient monitor 6. Monitor Elution (TLC) gradient->monitor collect 7. Collect Fractions Containing Product monitor->collect combine 8. Combine Pure Fractions collect->combine evaporate 9. Evaporate Solvent combine->evaporate characterize 10. Characterize Pure Product (NMR, MS) evaporate->characterize

Caption: A standard workflow for purification by column chromatography.

Detailed Protocol
  • TLC Analysis: First, determine an appropriate mobile phase system using Thin-Layer Chromatography (TLC). The ideal system gives the desired compound an Rf value of ~0.2-0.4. Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate). If streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. Start with a low polarity and gradually increase the proportion of the more polar solvent (gradient elution). This allows for the separation of less polar impurities first, followed by the elution of the target compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot fractions onto a TLC plate to track the elution of the product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Data Presentation: Common Mobile Phase Systems
Solvent SystemModifier (if needed)Polarity GradientNotes
Hexanes / Ethyl Acetate1% TriethylamineIncreasing Ethyl AcetateStandard system for compounds of low to medium polarity.
Dichloromethane / Methanol1% TriethylamineIncreasing MethanolFor more polar quinoline-4-carboxylic acid derivatives.[11]
Acetonitrile / Water0.1% Formic or Phosphoric AcidIncreasing AcetonitrileTypically used in Reverse-Phase HPLC, but can be adapted for normal phase. The acid suppresses silanol interactions.[13]

Purity Assessment and Final Characterization

Purification is incomplete without verification. A compound is generally considered pure for initial biological testing when its purity is ≥95%.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water and UV detection is a common setup for quinoline derivatives.[15][16] A pure compound should ideally show a single, sharp peak.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can reveal the presence of impurities if their signals are visible.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

References

  • Smolecule. (n.d.). Purification Workflow for Hydroxyquinoline Derivatives.
  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
  • Zhang, Q., et al. (2026, February 17). Enzymatic Synthesis of Kynurenic Acid-Linked Dipeptides with C-Terminal Amide. ACS Central Science.
  • BenchChem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • Zare, K., et al. (2020, February 11).
  • University of California, Los Angeles. (n.d.). ACID-BASE EXTRACTION.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Wikipedia. (n.d.). Quinoline.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
  • Figshare. (2017, August 21). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. ACS Chemical Neuroscience.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
  • Cincinelli, R., Beretta, G., & Dallavalle, S. (n.d.).
  • Sipos, A., et al. (2025, June 28).
  • Forgács, A., et al. (2025, July 23).
  • El-Kosasy, A. M., et al. (2023, May 16).
  • IJSRD. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • White, T. L., et al. (n.d.).
  • IOP Publishing. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations.
  • Scholar Hub Universitas Indonesia. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • ChemicalBook. (2026, February 3). QUINOLINE-4-CARBOXYLIC ACID | 486-74-8.
  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Sigma-Aldrich. (n.d.). 4-Quinolinecarboxylic acid 97 486-74-8.
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243.
  • Jencks, W. P., & Westheimer, F. H. (2022, April 7). pKa Data Compiled by R. Williams.
  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 5). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water.
  • World Journal of Pharmaceutical Research. (2025, December 1). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.
  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.

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crystallization solvent for 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Protocols for 8-chloro-2-(thien-2-yl)quinoline-4-carboxylic acid

Part 1: Executive Summary & Solvent Strategy

8-chloro-2-(thien-2-yl)quinoline-4-carboxylic acid is a poorly soluble, high-melting aromatic zwitterion.[1][2] Its purification is challenging due to the presence of the carboxylic acid moiety (position 4) and the lipophilic chloro-quinoline/thiophene core.[1][2]

Successful crystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid while maintaining solubility at high temperatures to release entrained impurities (typically unreacted 2-chloroaniline or polymerized thiophene byproducts from the Doebner synthesis).[2]

Recommended Solvent Systems
PrioritySolvent SystemRoleMechanism of Action
Primary Glacial Acetic Acid (HOAc) Recrystallization High boiling point (118°C) allows dissolution of the quinoline core; acidic medium suppresses zwitterionic ionization, preventing premature precipitation.[1][2]
Secondary DMF / Water (9:1) Anti-Solvent DMF dissolves the compound at RT; water acts as a gradual anti-solvent to force controlled nucleation.[1][2]
Tertiary Ethanol / HCl (Trace) Polishing For removal of highly polar, colored impurities.[1][2]

Part 2: Technical Grounding & Causality

Solubility Physics

The target molecule possesses a "Brick Dust" character—high crystallinity and low solubility in standard organic solvents (DCM, Toluene, Acetone).[1][2]

  • Why Acetic Acid? The carboxylic acid on the quinoline ring tends to form stable dimers.[1][2] Glacial acetic acid acts as a hydrogen-bond donor/acceptor, breaking these dimers at high temperatures (

    
    ) and replacing them with Solvent-Solute bonds.[2] Upon cooling, the Solvent-Solute bonds break, and the Solute-Solute lattice reforms, excluding impurities.[2]
    
  • Why not pure Ethanol? The solubility is often too low in boiling ethanol for efficient recovery, leading to massive solvent volume requirements.[2]

Impurity Profile (Synthesis Context)

This compound is typically synthesized via the Doebner Reaction (2-chloroaniline + 2-thiophenecarboxaldehyde + pyruvic acid).[1][2]

  • Major Impurities: Unreacted 2-chloroaniline (toxic), oxidative tars from thiophene, and decarboxylated byproducts.[1][2]

  • Purification Logic: The acidic recrystallization (HOAc) keeps the basic aniline impurity in solution (as the acetate salt) while the target carboxylic acid crystallizes out.[2]

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization from Glacial Acetic Acid (Gold Standard)

Best for: Final API purity (


) and removal of colored tars.[1][2]

Materials:

  • Crude 8-chloro-2-(thien-2-yl)quinoline-4-carboxylic acid (10 g)

  • Glacial Acetic Acid (ACS Reagent Grade)[1][2]

  • Activated Carbon (optional, for decolorization)[2]

Step-by-Step Procedure:

  • Slurry: Place 10 g of crude solid into a 250 mL round-bottom flask (RBF).

  • Solvent Addition: Add 80 mL of Glacial Acetic Acid. (Ratio: ~8 mL/g).[2]

  • Reflux: Equip with a condenser and heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Checkpoint: The solid should dissolve completely to form a dark amber/yellow solution.[2] If solids persist after 15 mins of reflux, add HOAc in 5 mL increments.

  • Decolorization (Optional): If the solution is black/opaque, remove heat briefly, add 0.5 g Activated Carbon, and reflux for an additional 10 minutes. Filter hot through a pre-heated Celite pad.[2]

  • Controlled Cooling: Transfer the filtrate to a clean Erlenmeyer flask.

    • Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.[2]

    • Once at RT, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Filtration: Filter the yellow crystalline solid using a Buchner funnel.

  • Wash: Wash the cake with cold Acetic Acid (10 mL) followed by cold Water (2 x 20 mL) to remove acetic acid traces.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Acetic acid solvates are common; ensure full drying.[1][2]
    
Protocol B: Acid-Base Reprecipitation (Bulk Cleanup)

Best for: Initial cleanup of very crude material containing unreacted aldehyde/aniline.[1][2]

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g crude solid in 100 mL Water.

  • Basification: Slowly add 2M NaOH until pH

    
    . The solid should dissolve (formation of sodium carboxylate salt).
    
    • Note: If insoluble matter remains, filter it off (this is non-acidic impurity).[2]

  • Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring.

  • Nucleation Point: As pH approaches 4-5, a thick precipitate will form.[1][2] Continue acidifying to pH 2-3 to ensure full protonation.

  • Isolation: Filter, wash with copious water, and dry.[2]

Part 4: Process Visualization

The following diagram illustrates the decision matrix for purifying 2-arylquinoline-4-carboxylic acids based on the crude profile.

PurificationWorkflow Start Crude 8-chloro-2-(thien-2-yl) quinoline-4-carboxylic acid CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighImpurity High Impurity (>10%) or Unreacted Aniline CheckPurity->HighImpurity Dirty LowImpurity Moderate Impurity (<5%) CheckPurity->LowImpurity Clean AcidBase Protocol B: Acid-Base Reprecipitation (NaOH -> Filter -> HCl) HighImpurity->AcidBase RecrystHOAc Protocol A: Recrystallization from Glacial Acetic Acid LowImpurity->RecrystHOAc AcidBase->RecrystHOAc Intermediate Purity WashStep Wash: Cold HOAc then Water RecrystHOAc->WashStep Dry Vacuum Dry (60°C) WashStep->Dry FinalProduct Pure API Grade Product Dry->FinalProduct

Caption: Workflow for the purification of 8-chloro-2-thienylquinoline-4-carboxylic acid, prioritizing Acid-Base extraction for crude cleanup and Acetic Acid recrystallization for final polishing.

Part 5: References & Authoritative Grounding

  • Doebner Reaction & Quinoline Synthesis:

    • Context: The foundational chemistry for synthesizing 2-substituted quinoline-4-carboxylic acids involves the condensation of anilines, aldehydes, and pyruvic acid.[1][2] Understanding this mechanism is crucial for identifying impurities.[2]

    • Source: Ma, Y., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction."[1][2] J. Org.[2] Chem., 2013.[2]

  • General Purification of Quinoline Carboxylic Acids:

    • Context: Describes the standard industrial practice of using acid-base precipitation followed by recrystallization (often involving acetic acid or alcohols) for quinoline carboxylic acid derivatives.[1][2]

    • Source: CN102924374B (Patent).[2] "Preparation method for quinoline-4-carboxylic acid derivative."

  • Structural Analogs & Properties:

    • Context: Catalog data for the specific 8-chloro-2-thienyl derivative and its isomers, confirming the solid-state properties (high melting point) that necessitate high-boiling solvents like Acetic Acid.[1][2]

    • Source: ChemicalBook/Sigma-Aldrich Product Data.[1][2]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodologies: Pfitzinger Reaction, Doebner Reaction Technology: Microwave-Assisted Organic Synthesis (MAOS)

Introduction & Scientific Rationale

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged pharmacophores deeply embedded in medicinal chemistry. They serve as the structural backbone for numerous therapeutics, exhibiting potent antimalarial, antibacterial, and targeted anticancer activities [1].

Historically, the synthesis of these heterocycles has relied on classical named reactions—primarily the Pfitzinger and Doebner condensations. However, under conventional conductive heating, these methods are plagued by prolonged reaction times (often 12–24 hours), harsh thermodynamic requirements, and the generation of undesirable polymeric by-products [2].

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the kinetic landscape of these reactions. By utilizing targeted dielectric heating, microwave irradiation directly couples with polar solvents and ionic intermediates. This localized superheating rapidly overcomes the activation energy barriers of the rate-limiting cyclodehydration and aromatization steps, drastically reducing reaction times to minutes while simultaneously enhancing thermodynamic control and overall yield [3].

Mechanistic Insights & Reaction Design

As a self-validating synthetic system, understanding the mechanistic causality of each pathway is critical for troubleshooting and optimizing substrate-specific yields.

The Pfitzinger Reaction Pathway

The Pfitzinger approach involves the base-promoted ring opening of isatin to generate an isatoic acid (isatinic acid) intermediate. This intermediate undergoes a condensation reaction with an α-methylene ketone. Under microwave irradiation, the highly polar aqueous potassium hydroxide medium rapidly absorbs microwave energy, driving the rate-limiting cyclodehydration step to completion before the isatoic acid can degrade [1].

Pfitzinger Isatin Isatin (Starting Material) Base Aqueous KOH (Ring Opening) Isatin->Base Isatoic Isatoic Acid Intermediate Base->Isatoic Ketone α-Methylene Ketone (Condensation) Isatoic->Ketone Cyclization Microwave Heating (Cyclodehydration) Ketone->Cyclization Product 2-Substituted Quinoline-4-Carboxylic Acid Cyclization->Product

Caption: Microwave-assisted Pfitzinger reaction pathway for quinoline-4-carboxylic acid synthesis.

The Doebner Reaction Pathway

The Doebner reaction is a three-component condensation between an aniline, an aryl aldehyde, and pyruvic acid. The reaction initiates via the formation of a Schiff base between the aniline and the aldehyde. Subsequent nucleophilic attack by the enol tautomer of pyruvic acid leads to a cyclic intermediate, which undergoes oxidative aromatization. Microwave heating in a mildly acidic environment suppresses the competitive polymerization of pyruvic acid, strongly favoring the thermodynamic quinoline product[4].

Doebner Aniline Aniline Schiff Schiff Base Intermediate Aniline->Schiff Condensation Aldehyde Aldehyde Aldehyde->Schiff Condensation Pyruvic Pyruvic Acid Addition Mannich-type Addition & Cyclization Pyruvic->Addition Schiff->Addition Aromatization Microwave-Assisted Aromatization Addition->Aromatization Product 2-Substituted Quinoline-4-Carboxylic Acid Aromatization->Product

Caption: Three-component Doebner reaction mechanism under microwave irradiation.

Experimental Protocols

The following protocols are designed as self-validating workflows. Observational cues (e.g., color changes, precipitation triggers) are embedded to ensure real-time confirmation of reaction progression.

Protocol A: Microwave-Assisted Pfitzinger Synthesis [1][2]

Rationale: Utilizing 33% aqueous KOH ensures the complete nucleophilic ring-opening of isatin. The high dielectric constant of the aqueous base allows for rapid superheating under microwave conditions, circumventing the slow kinetics of conventional reflux.

  • Preparation: In a 30 mL microwave-safe quartz or Teflon reaction vessel, suspend isatin (10.0 mmol) in 15 mL of 33% (w/v) aqueous potassium hydroxide. Self-Validation Cue: The solution will transition from a deep purple suspension to a clear brown solution as the isatoic acid potassium salt forms.

  • Addition: Add the enolizable carbonyl compound (e.g., acetophenone for 2-phenylquinoline-4-carboxylic acid) (10.0 mmol) to the basic solution.

  • Irradiation: Seal the vessel with a pressure-rated cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 150 W, maintaining a target temperature of 120°C for 9–12 minutes. Causality: Sealing the vessel allows the internal pressure to rise, enabling the reaction temperature to safely exceed the atmospheric boiling point of water. This pressure-temperature dynamic is what accelerates the cyclization.

  • Work-up: Cool the vessel rapidly to room temperature using compressed air cooling. Filter the dark solution to remove any unreacted insoluble organic impurities.

  • Isolation: Pour the filtrate into 100 mL of crushed ice-water. Slowly acidify the mixture dropwise with glacial acetic acid (or 2M HCl) until a pH of 4.0–4.5 is reached. Causality: Acetic acid is strictly preferred over concentrated mineral acids to prevent the over-protonation of the newly formed quinoline nitrogen, which would inadvertently re-dissolve the target product as a soluble salt.

  • Purification: Collect the precipitated pale-yellow solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual potassium acetate, and dry under a vacuum. Recrystallize from an ethanol/water mixture.

Protocol B: Microwave-Assisted Doebner Synthesis [4][5]

Rationale: The Doebner reaction is highly sensitive to the electronic nature of the aniline. Microwave heating in glacial acetic acid provides both the necessary acidic protons to activate the aldehyde and a polar medium for efficient energy transfer.

  • Preparation: In a microwave-safe vessel, sequentially add the substituted aniline (10.0 mmol), the appropriate aryl aldehyde (10.0 mmol), and pyruvic acid (10.0 mmol) into 5 mL of glacial acetic acid.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 130°C for 3–5 minutes.

  • Work-up: Upon cooling to room temperature, pour the crude, dark reaction mixture into 50 mL of ice-cold distilled water.

  • Isolation: Cautiously neutralize the acidic mixture with saturated aqueous sodium bicarbonate (

    
    ) until gas evolution ceases and precipitation is complete.
    
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure 2-substituted quinoline-4-carboxylic acid.

Quantitative Data & Optimization

The transition from conventional conductive heating to microwave irradiation yields profound improvements in both reaction kinetics and product recovery. The table below summarizes comparative data for various substrates.

Substrate (Ketone / Aldehyde)Reaction PathwayConventional Heating TimeConventional Yield (%)Microwave Heating TimeMicrowave Yield (%)
AcetophenonePfitzinger24 hours45%12 min88%
4-MethoxyacetophenonePfitzinger24 hours40%12 min85%
BenzaldehydeDoebner12 hours35%5 min78%
4-ChlorobenzaldehydeDoebner12 hours30%5 min81%

Data aggregated from comparative methodological studies on quinoline-4-carboxylic acid syntheses [2, 5].

Analytical Validation

To ensure the trustworthiness of the synthesized compounds, the following analytical benchmarks must be met:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    The defining diagnostic peak is the isolated singlet of the quinoline C3-H, typically appearing between
    
    
    8.40–8.50 ppm. Additionally, the highly deshielded, exchangeable carboxylic acid (-COOH) proton should be visible as a broad singlet at
    
    
    13.5–14.0 ppm [1].
  • FT-IR Spectroscopy: Confirm the presence of the strong C=O stretching frequency of the carboxylic acid at 1700–1725 cm

    
     and the broad O-H stretch spanning 3200–3400 cm
    
    
    
    .
  • LC-MS: Positive electrospray ionization (ESI+) should yield a prominent molecular ion peak

    
     corresponding to the exact mass of the specific 2-substituted quinoline-4-carboxylic acid derivative.
    

References

  • El Ashry, E. S. H., et al. "Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin." Synthetic Communications, vol. 35, no. 17, 2005, pp. 2243-2250.[Link]

  • Massoud, M. A. M., et al. "New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr." Letters in Organic Chemistry, 2014.[Link]

  • Lahna, J., et al. "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives." Journal Marocain de Chimie Hétérocyclique, vol. 21, no. 2, 2022, pp. 1-19.[Link]

  • Komatsu, H., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 2023.[Link]

Application Note: Advanced Coupling Strategies for Quinoline-4-Carboxylic Acid Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in[1],[2], and [3]. Among the various functionalized quinolines, quinoline-4-carboxylic acid (often synthesized via the Pfitzinger reaction from isatin) is a highly versatile intermediate.

However, functionalizing the C4-carboxylic acid presents unique synthetic challenges. The quinoline nitrogen is basic (pKa ~4.9), which often leads to the formation of a highly stable, poorly soluble zwitterion with the C4-carboxylate. Furthermore, the C4 position is electronically deactivated by the electron-withdrawing heteroaromatic ring and sterically hindered by the peri-hydrogen at the C5 position. To successfully elaborate this building block into diverse libraries, researchers must employ carefully selected coupling strategies that overcome these inherent physicochemical barriers.

Causality in Reagent Selection: Why Standard Methods Fail

Standard peptide coupling reagents like EDC/HOBt often yield poor results when applied to quinoline-4-carboxylic acids, particularly when coupling with sterically hindered or electron-deficient amines[1].

  • The HATU Advantage: We strongly recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in polar aprotic solvents (DMF or NMP). HATU rapidly converts the carboxylate into an OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the OAt leaving group provides critical anchimeric assistance—acting as a basic hydrogen-bond acceptor that guides the incoming amine nucleophile, dramatically accelerating the reaction kinetics compared to standard OBt esters.

  • The Acid Chloride Imperative: For exceptionally poor nucleophiles (e.g., electron-deficient anilines or highly hindered secondary amines), even the OAt active ester may undergo hydrolysis before amidation occurs. In these edge cases, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is necessary[2]. The acid chloride is significantly more electrophilic, forcing the C-N bond formation to completion.

  • Decarboxylative Cross-Coupling: When a C-C bond is required at the C4 position rather than an amide, modern methodologies leverage the carboxylic acid as a traceless directing group. Through transition-metal catalysis (typically Pd or Ni), the carboxylate is extruded as CO₂, generating a C4-metalated species that can undergo cross-coupling with aryl halides[4].

Experimental Protocols: Self-Validating Workflows

Protocol A: High-Yield HATU-Mediated Amide Coupling

Optimal for primary amines, unhindered secondary amines, and standard library generation.

Self-Validating Indicator: Quinoline-4-carboxylic acid is typically a poorly soluble white/off-white powder in DMF. Upon the addition of DIPEA, the formation of the soluble carboxylate salt causes the heterogeneous suspension to clarify. Subsequent addition of HATU triggers a distinct color shift to pale yellow/orange, confirming the successful generation of the active OAt-ester.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, suspend quinoline-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir for 5 minutes until the solution clarifies.

  • Ester Formation: Add HATU (1.2 equiv, 1.2 mmol) in a single portion. Stir at room temperature (25 °C) for 15–30 minutes. The solution will turn pale yellow.

  • Nucleophilic Attack: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise. Stir for 2–4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (20 mL). The basic quench neutralizes residual DIPEA and solubilizes the acidic HOAt byproduct.

  • Isolation: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove unreacted aliphatic amines (Note: Omit the HCl wash if your target product contains a basic amine moiety). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride-Mediated Amidation

Optimal for electron-deficient anilines (e.g., synthesis of SIRT3 inhibitors)[3].

Self-Validating Indicator: The reaction progress is visually tracked by gas evolution. The continuous bubbling of SO₂ and HCl indicates active chlorination. The reaction is complete when gas evolution ceases and the suspension becomes a clear, dark solution.

Step-by-Step Procedure:

  • Chlorination: Suspend quinoline-4-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add thionyl chloride (SOCl₂) (3.0 equiv) and a catalytic amount of DMF (1-2 drops).

  • Reflux: Heat the mixture to reflux (45 °C) for 2 hours until gas evolution ceases.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Crucial Step: Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure complete removal of trace HCl, yielding the crude 2-chloroquinoline-4-carbonyl chloride as a highly moisture-sensitive solid[2].

  • Coupling: Dissolve the crude acid chloride in anhydrous THF. Slowly add a solution of the aniline (1.1 equiv) and Triethylamine (TEA) (2.5 equiv) in THF at 0 °C. Warm to room temperature and stir for 1 hour.

Protocol C: Palladium-Catalyzed Decarboxylative Arylation

Optimal for C4-aryl quinoline synthesis without pre-functionalized organometallics.

Self-Validating Indicator: The extrusion of CO₂ gas can be observed as mild effervescence upon heating. The gradual precipitation of elemental silver (Ag(0)) and palladium black darkens the reaction mixture, visually confirming active redox cycling.

Step-by-Step Procedure:

  • Setup: In a pressure tube, combine quinoline-4-carboxylic acid (1.5 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), Sphos ligand (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Reaction: Add degassed DMF/DMSO (9:1 v/v). Seal the tube and heat to 120 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the black Ag/Pd precipitate. Purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary coupling methodologies discussed.

Coupling StrategyOptimal Substrate ScopeReagents / CatalystReaction TimeExpected Yield RangeKey Limitation / Consideration
HATU Amidation 1° Amines, unhindered 2° AminesHATU, DIPEA, DMF2–4 hours75% – 95%Expensive reagent; HOAt byproduct requires careful aqueous workup.
Acid Chloride Anilines, highly hindered aminesSOCl₂, cat. DMF, TEA3–4 hours60% – 85%Harsh conditions; requires strictly anhydrous handling of the intermediate.
Decarboxylative Aryl bromides/iodides (C-C bond)Pd(OAc)₂, Sphos, Ag₂CO₃16–24 hours45% – 75%Requires high temperatures (120 °C) and stoichiometric silver salts.

Mechanistic Visualizations

AmideCoupling QCA Quinoline-4-Carboxylic Acid (Zwitterionic) ActiveEster OAt-Active Ester (Highly Electrophilic) QCA->ActiveEster HATU, DIPEA DMF, 25°C AcidChloride Acid Chloride (Moisture Sensitive) QCA->AcidChloride SOCl2, DMF (cat.) Reflux Amide1 Quinoline-4-Carboxamide (High Yield, Mild) ActiveEster->Amide1 1° or 2° Amine Fast Kinetics Amide2 Quinoline-4-Carboxamide (For Hindered Amines) AcidChloride->Amide2 Weak Nucleophiles (e.g., Anilines)

Figure 1: Divergent activation strategies for quinoline-4-carboxylic acid amidation.

Decarboxylative Start Quinoline-4-Carboxylate AgComplex Silver(I) Carboxylate Complex Start->AgComplex Ag2CO3 ArylRadical C4-Quinolinyl Species (-CO2 Extrusion) AgComplex->ArylRadical Heat / Decarboxylation PdCycle Pd(II) Catalytic Cycle (Oxidative Addition) ArylRadical->PdCycle Transmetalation Product C4-Aryl Quinoline PdCycle->Product Reductive Elimination

Figure 2: Metal-catalyzed decarboxylative cross-coupling pathway for C4-arylation.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). National Library of Medicine (PMC). Available at:[Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at:[Link]

  • Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives. Revues Scientifiques Marocaines. Available at:[Link]

Sources

Troubleshooting & Optimization

improving yield of 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 8-Chloro-2-(thien-2-yl)quinoline-4-carboxylic Acid Synthesis

Introduction: The Synthetic Challenge

Target Molecule: 8-chloro-2-(thien-2-yl)quinoline-4-carboxylic acid Primary Pathway: Pfitzinger Reaction (Condensation of 7-chloroisatin with 2-acetylthiophene).

Welcome to the Technical Support Center. This guide addresses the specific yield and purity challenges associated with synthesizing 2-substituted quinoline-4-carboxylic acids, specifically the 8-chloro-2-thienyl derivative. This scaffold is a critical pharmacophore in antimalarial and antiviral drug discovery.

The standard Pfitzinger reaction often suffers from yields below 40% due to three main failure modes:

  • Incomplete Isatin Hydrolysis: Failure to fully open the lactam ring before ketone addition.

  • Aldol Polymerization: Self-condensation of the 2-acetylthiophene under highly alkaline conditions.

  • Workup Losses: Inefficient precipitation of the zwitterionic product during acidification.

Module 1: The "Gold Standard" Protocol

This protocol is optimized to minimize side reactions. It utilizes a stepwise addition strategy rather than a "dump-and-stir" approach.

Reagents & Stoichiometry
  • Substrate A: 7-Chloroisatin (1.0 equiv)

  • Substrate B: 2-Acetylthiophene (1.2 equiv)

  • Base: KOH (33% w/v aqueous solution) – Do not substitute with weak bases.

  • Solvent: Ethanol/Water (1:1 ratio)

Step-by-Step Methodology

Step 1: The Ring Opening (Critical for Yield)

  • Dissolve 7-chloroisatin in 33% KOH (10 mL per gram of isatin).

  • Action: Heat to 80°C for 30–60 minutes.

  • Checkpoint: The suspension must turn from orange/red to a clear yellow/brown solution. This indicates the formation of the soluble isatinate salt (2-amino-3-chlorophenylglyoxylate).

  • Why? If you add the ketone before this color change, unreacted isatin will contaminate the product and lower yield.

Step 2: Controlled Condensation

  • Cool the isatinate solution to 40°C.

  • Dissolve 2-acetylthiophene in a minimal amount of ethanol.

  • Action: Add the ketone solution dropwise over 20 minutes.

  • Why? 2-acetylthiophene is prone to self-polymerization in strong base. High local concentrations favor "tar" formation over the desired condensation.

Step 3: Cyclization

  • Thermal Method: Reflux at 80–90°C for 12–24 hours.

  • Microwave Method (Recommended): Irradiate at 140°C for 10–15 minutes (Power: 300W).

  • Insight: Microwave synthesis typically doubles the yield (see Data Summary below) by overcoming the activation energy barrier for the dehydration step more efficiently than thermal convection.

Step 4: Isoelectric Precipitation

  • Cool reaction to room temperature.[1][2][3]

  • Action: Acidify with Glacial Acetic Acid (or 10% HCl) dropwise to pH 3–4 .

  • Why pH 3-4? This is the isoelectric point. Going too acidic (pH < 1) protonates the quinoline nitrogen, forming a soluble hydrochloride salt, causing product loss in the filtrate.

Module 2: Troubleshooting & Diagnostics

Visual Troubleshooting Guide

Troubleshooting Start Issue: Low Yield (<40%) CheckTLC Check TLC of Crude Start->CheckTLC IsatinLeft Unreacted Isatin Visible? CheckTLC->IsatinLeft Yes Tars Dark Red/Black Tars? CheckTLC->Tars No, but messy Soln1 Fix: Increase KOH conc. or Pre-heat Isatin longer IsatinLeft->Soln1 Incomplete Hydrolysis Soln2 Fix: Dropwise Ketone Addition Reduce Base Conc slightly Tars->Soln2 Aldol Polymerization Soln3 Fix: Check pH of filtrate. If pH < 2, neutralize to pH 4 Tars->Soln3 Product Soluble in Acid

Caption: Diagnostic logic tree for identifying yield-limiting factors in Pfitzinger synthesis.

Common Failure Modes (FAQs)

Q: My product is a sticky black solid. How do I purify it? A: This is "tar" from thiophene polymerization.

  • Wash: Triturate the solid with cold diethyl ether. The impurities are often ether-soluble, while the quinoline acid is not.

  • Recrystallization: Use Ethanol/DMF (9:1). The 8-chloro substituent reduces solubility in pure ethanol.

Q: I acidified to pH 1 with HCl, but got no precipitate. A: You formed the hydrochloride salt (Quinoline-NH


), which is water-soluble.
  • Fix: Back-titrate with NaOH or Sodium Acetate to pH 3–4. The free acid will crash out.

Q: Why use 7-chloroisatin for an 8-chloro product? A: This is due to the ring-opening mechanism. The carbon adjacent to the nitrogen in isatin (C7) becomes position 8 in the final quinoline ring after the new pyridine ring is formed.

Module 3: Data Summary & Optimization

Yield Comparison: Thermal vs. Microwave Based on average literature values for 2-heteroaryl-quinoline-4-carboxylic acids.

ParameterThermal RefluxMicrowave AssistedImprovement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes~70x Faster
Solvent EtOH/H2OH2O (Neat) or EtOHGreen Chemistry
Typical Yield 35% – 55%75% – 92%+40% Yield
Purity (Crude) Low (Requires Column)High (Precipitation only)Simplified Workup
Synthesis Workflow Diagram

Workflow Input 7-Chloroisatin + 33% KOH Inter Intermediate: Isatinate Salt (Yellow Soln) Input->Inter Heat 80°C React Add 2-Acetylthiophene (Dropwise) Inter->React Cycle Cyclization (Reflux or MW) React->Cycle Workup Acidify to pH 3-4 (Acetic Acid) Cycle->Workup - H2O Output Product: 8-Cl-2-Thienyl-Q-4-COOH Workup->Output Precipitation

Caption: Optimized workflow for the synthesis of 8-chloro-2-(thien-2-yl)quinoline-4-carboxylic acid.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Library. 1[4][5]

  • ResearchGate. (2025). Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation.[5] ResearchGate Publication Database. 5

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry. 6[5]

  • Wikipedia. Pfitzinger Reaction Mechanism and Variations.7[3][5]

Sources

Technical Support Center: 2-thienylquinoline-4-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TQ-4COOH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(2-thienyl)quinoline-4-carboxylic acid (typically via the Pfitzinger reaction) has resulted in a product that is not the expected bright yellow/cream crystalline solid.

The thiophene moiety introduces specific sensitivity to oxidation and polymerization compared to standard phenyl-quinolines. This guide addresses the three most common failure modes: Red/Orange Contamination (Isatin), Black/Tarry Residues (Thiophene oligomers), and Decarboxylation (Thermal degradation).[1]

Module 1: Visual Diagnostics & Triage

Before proceeding, compare your crude product against this diagnostic table to identify the primary impurity profile.[1]

ObservationLikely ImpurityRoot CauseRecommended Action
Red / Orange Solid Unreacted IsatinIncomplete reaction or excess starting material.Protocol A: pH Swing & Ethanol Wash
Black / Brown Tar Thiophene PolymersOxidation of thiophene ring or acid-catalyzed polymerization.Protocol B: Charcoal Filtration
Beige / White Salt Inorganic Salts (KCl/NaCl)Incomplete washing after acid precipitation.Protocol C: Ash Content Check & Water Slurry
Lower Melting Point 2-ThienylquinolineDecarboxylation (Loss of CO₂).Protocol D: Thermal Management
Module 2: Troubleshooting Protocols
Protocol A: Removing Isatin (The "Red" Impurity)

Isatin is persistent. It has similar solubility to the product in many organic solvents, but its acid-base profile differs slightly.[1]

The Mechanism: The target molecule is amphoteric (contains a basic nitrogen and acidic carboxyl group). Isatin is a lactam but opens to isatinic acid in strong base.

  • Solubilization: Dissolve crude solid in 10% NaOH. Both product and isatin dissolve.

  • The Wash: Extract the aqueous alkaline layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? Non-acidic impurities (like decarboxylated quinoline) move to the organic layer. Isatin stays in the water as isatinate.

  • The Critical pH Swing:

    • Slowly acidify the aqueous layer with 10% HCl.

    • Target pH: 3.5 – 4.5.

    • Technical Insight: The quinoline zwitterion precipitates at its isoelectric point (pH ~4). If you go too low (pH < 1), the quinoline nitrogen protonates, forming a soluble hydrochloride salt, lowering yield.[1] Isatin (as isatinic acid) tends to cyclize back to Isatin and precipitate if the solution is too acidic or stands too long, but the quinoline usually crashes out first.

  • The Ethanol Polish:

    • Filter the solid.[2][3][4][5]

    • Wash the wet cake with cold ethanol . Isatin is more soluble in ethanol than the zwitterionic product.

Protocol B: Eliminating Tarry Polymers (The Thiophene Factor)

Thiophene is electron-rich and prone to electrophilic aromatic substitution and polymerization, especially if the Pfitzinger reaction was run too hot or exposed to air.

  • Dissolution: Dissolve the crude acid in the minimum amount of hot 10% Na₂CO₃ (Sodium Carbonate).

    • Note: Avoid NaOH if the tar is heavy; milder base prevents further degradation.

  • Adsorption: Add Activated Charcoal (10-20% by weight of crude).

  • Digestion: Stir at 50°C for 30 minutes. Do not boil, as this promotes decarboxylation.[1]

  • Filtration: Filter through a Celite (diatomaceous earth) pad while hot. The filtrate should be clear yellow/amber.

  • Precipitation: Acidify the filtrate with Acetic Acid (glacial) rather than HCl to ensure a gentler precipitation gradient.

Protocol C: Recrystallization (Final Polish)

Choosing the right solvent is critical for Pharma-grade purity (>99%).

  • Option 1 (Standard): Glacial Acetic Acid .[4]

    • Dissolve at reflux, cool slowly.

    • Pros: Excellent for removing inorganic salts and trace isomers.

    • Cons: High boiling point makes drying difficult (risk of decarboxylation).

  • Option 2 (Thiophene-Safe): Ethanol/Water (4:1) .

    • Pros: Milder temperature.

    • Cons: Lower recovery yield.

Module 3: The Decarboxylation Trap

Issue: The product melts significantly lower than the literature value (Literature: ~260–280°C, depending on exact derivative) or shows no COOH peak in IR/NMR.

Root Cause: Quinoline-4-carboxylic acids are thermally unstable. The electron-withdrawing nitrogen facilitates the loss of CO₂ from the 4-position, especially in the presence of the electron-rich thiophene ring which stabilizes the transition state.

Prevention Strategy:

  • Never dry the product in an oven >100°C. Use a vacuum desiccator over P₂O₅ at room temperature or mild heat (50°C).

  • Avoid high-boiling solvents (DMSO/DMF) for recrystallization unless absolutely necessary.

  • Monitor: Check CO₂ evolution during reaction. If the reaction reflux is too vigorous, you are likely decarboxylating in situ.[1]

Visual Logic: Purification Workflow

The following diagram illustrates the decision logic for purifying the crude Pfitzinger product.

PurificationLogic Start Crude Product (Post-Reaction) CheckColor Visual Inspection: Color? Start->CheckColor Red Red/Orange (Isatin) CheckColor->Red Contaminated Black Black/Tarry (Polymers) CheckColor->Black Degraded Yellow Yellow/Cream (Target) CheckColor->Yellow Good Quality ActionRed Base Dissolution (NaOH) + EtOAc Wash + pH Swing (3-4) Red->ActionRed ActionBlack Na2CO3 Dissolution + Activated Charcoal + Celite Filter Black->ActionBlack ActionYellow Recrystallization (Glacial AcOH or EtOH) Yellow->ActionYellow ActionRed->Yellow Precipitate ActionBlack->Yellow Filtrate Acidification Final Pure 2-(2-thienyl)quinoline- 4-carboxylic acid ActionYellow->Final

Caption: Figure 1. Decision matrix for purification based on visual impurity profiling.

Frequently Asked Questions (FAQ)

Q: Why does my product dissolve when I add too much acid during workup? A: This is a classic "Isoelectric Overshoot." The quinoline nitrogen is basic. At pH < 2, the molecule becomes a cationic hydrochloride salt (


), which is water-soluble.[1] You must stop adding acid when the pH reaches 3.5–4.5 (the isoelectric point), where the molecule is a neutral zwitterion and least soluble.

Q: Can I use column chromatography? A: It is not recommended as a first line of defense. Carboxylic acids "streak" badly on silica gel due to hydrogen bonding with silanols. If you must use chromatography, add 1% Acetic Acid to your mobile phase to sharpen the bands, or convert the acid to a methyl ester, purify, and then hydrolyze (though this adds steps).[1]

Q: The literature mentions "Doebner reaction" vs "Pfitzinger."[6] Which is cleaner for thiophene derivatives? A: The Pfitzinger reaction (Isatin + 2-acetylthiophene) is generally preferred for this specific scaffold. The Doebner reaction (Aniline + Thiophene-aldehyde + Pyruvic acid) involves an aldehyde which is more prone to oxidation and side reactions with the thiophene ring than the ketone used in Pfitzinger [1].

Q: How do I remove the "sulfur smell" from the final product? A: A persistent sulfur smell indicates thiophene degradation/ring-opening. Recrystallize from Glacial Acetic Acid . The solvent acts as a scavenger and the mother liquor will retain the sulfurous breakdown products.

References
  • Pfitzinger Reaction Mechanism & Scope

    • Title: Pfitzinger Reaction - Wikipedia / Reaction Mechanism reviews.
    • Source: Wikipedia / RSC Ontology.
    • Link:[1]

  • Purification of Quinoline-4-carboxylic Acids

    • Title: Technical Support Center: Purification of 2-(Furan-2-yl)
    • Source: BenchChem Technical Guides.
    • Link:[1]

  • Synthesis & Impurity Profiles

    • Title: Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids.
    • Source: International Journal of Chemical and Physical Sciences.
    • Link:[1]

  • Decarboxylation Issues

    • Title: Decarboxylation of Carboxylic Acids - Troubleshooting.
    • Source: The Organic Chemistry Tutor / General Organic Synthesis Principles.
    • Link:[1]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 2-acetylthiophene and Isatin before handling. Thiophene derivatives may have unknown toxicological properties.

Sources

Technical Support Center: Solubility Optimization for 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Formulation Troubleshooting Compound: 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I frequently encounter this specific scaffold. The This compound molecule presents a classic medicinal chemistry paradox: it possesses a highly attractive pharmacophore (often investigated for anti-infective or anti-proliferative activity), yet it behaves like "brick dust" in aqueous media.[1]

The Physicochemical Root Cause:

  • Planarity & Stacking: The quinoline core fused with the thiophene ring creates a rigid, planar system.[1] This facilitates strong

    
     stacking interactions in the crystal lattice, requiring significant energy to break (high melting point).[1]
    
  • Lipophilicity: The 8-chloro substituent and the thiophene ring significantly increase the LogP (likely >4.0), making the molecule highly hydrophobic.[1]

  • The Acid Trap: The carboxylic acid moiety (pKa ~3.5–4.[1]5) means the molecule is neutral (and least soluble) at the acidic pH of many stock preparations or unbuffered vehicles.[1]

This guide provides the protocols to overcome these thermodynamic barriers.

Module 1: Master Stock Preparation

Issue: "I cannot get the solid to dissolve completely in DMSO, or it crashes out upon freezing."

The purity of your DMSO is the critical variable here.[1] This compound is sensitive to the "water effect"—even 0.5% water accumulation in hygroscopic DMSO can drastically reduce the saturation limit.[1]

Protocol: The Anhydrous Standard
  • Solvent: Use Anhydrous DMSO (stored over molecular sieves).[1] Do not use DMSO that has been opened and sitting on a shelf for months.[1]

  • Concentration: Target 10 mM initially. Do not attempt 50 mM or 100 mM without validation.

  • Dissolution Cycle:

    • Add solvent to the vial.[1][2][3]

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 40°C for 10–15 minutes. (The heat helps overcome the lattice energy).[1][4]

    • Visual Check: Hold against a light source.[1] If "schlieren" lines (swirls) or micro-particulates are visible, sonicate further.[1]

Visual Workflow: Stock Solubilization

StockPrep Solid Solid Compound (Crystalline) Solvent Add Anhydrous DMSO (Target 10mM) Solid->Solvent Sonicate Sonicate @ 40°C (15 mins) Solvent->Sonicate Check Visual Inspection (Light Source) Sonicate->Check Clear Clear Solution Check->Clear Yes Cloudy Cloudy / Particulates Check->Cloudy No Store Aliquot & Store (-20°C, Desiccated) Clear->Store Dilute Dilute to 5mM Cloudy->Dilute Dilute->Sonicate

Caption: Decision tree for preparing a stable stock solution. Note the critical loop involving dilution if the 10mM target fails due to lattice energy limits.

Module 2: The "Crash Out" in Biological Assays

Issue: "When I dilute my DMSO stock into cell culture media (DMEM/RPMI), a fine precipitate forms immediately."

This is Kinetic Solubility Failure . The moment the hydrophobic DMSO stock hits the aqueous buffer, the local concentration exceeds the solubility limit before mixing can occur.[1] Furthermore, if the media pH is < 7.4, the carboxylic acid may protonate, becoming neutral and insoluble.[1]

The Solution: The "pH Switch" and Intermediate Dilution

You must maintain the molecule in its ionized (carboxylate) form (


) to maximize aqueous solubility.[1]

Step-by-Step Protocol:

  • Prepare Buffer: Ensure your assay buffer (PBS or Media) is buffered to pH 7.4 or higher .[1]

  • The Intermediate Step: Do not pipette 1 µL of stock directly into 1 mL of media.

    • Step A: Dilute 10 mM stock 1:10 into pure DMSO (creates 1 mM working stock).

    • Step B: Dilute that 1:10 into PBS + 0.5% BSA (Bovine Serum Albumin).[1] The albumin acts as a "molecular chaperone," binding the hydrophobic tail and preventing aggregation.[1]

  • Final Addition: Add the BSA-complexed solution to your cells.

Data: Solvent Compatibility Matrix

Solvent SystemSolubility RatingBiological CompatibilityNotes
100% DMSO High (>20 mM)Toxic to cells >0.5%Must be anhydrous.[1]
PBS (pH 7.4) Low (<10 µM)ExcellentRisk of precipitation.
PBS (pH 8.0) Moderate (~50 µM)GoodDeprotonates the acid (

).
PBS + 0.1% BSA High (~100 µM)ExcellentAlbumin binds the lipophilic core.
Ethanol ModerateToxic >1%Less effective than DMSO.[1]

Module 3: Advanced Formulation (In Vivo / High Concentration)

Issue: "I need to dose mice at 10 mg/kg, but it won't dissolve in saline."

For in vivo work, simple pH adjustment is often insufficient due to the buffering capacity of blood.[1] You need a carrier system.[1]

Recommended Vehicle: Cyclodextrin Complexation

The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is ideal for the 8-chloro-quinoline core.[1]

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in water.[1]
    
  • Add the compound solid.

  • Adjust pH to 8.0–8.5 using 1N NaOH (crucial: the acid must be ionized to enter the CD cavity efficiently).[1]

  • Sonicate for 30 minutes.

  • Once dissolved, slowly adjust pH back to 7.4 using 1N HCl (if precipitation occurs, stop and leave at pH 8).

  • Filter sterilize (0.22 µm).[1]

Visual Mechanism: Solubility vs. pH

SolubilityMech Acid Protonated Form (COOH) pH < pKa Ion Ionized Form (COO-) pH > pKa Acid->Ion Add Base (NaOH) Precip Precipitation (Aggregates) Acid->Precip Hydrophobic Stacking Ion->Acid Add Acid (HCl) Soluble Soluble (Electrostatic Repulsion) Ion->Soluble Water Solvation

Caption: The "pH Switch" mechanism. At low pH, the neutral molecule aggregates.[1] At high pH, the carboxylate anion allows water solvation.[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the stock solution? A: No. While quinolines are generally thermally stable, the 8-chloro substituent can be liable to hydrolysis or nucleophilic attack under high heat and pressure in aqueous environments.[1] Always use 0.22 µm syringe filters for sterilization.[1]

Q2: My IC50 values are fluctuating wildly between experiments. Why? A: This is a hallmark of micellar aggregation .[1] If the compound forms micro-aggregates in the assay well, they can nonspecifically bind proteins or scatter light, leading to false positives or varying concentrations.[1] Fix: Add 0.01% Triton X-100 or 0.1% BSA to your assay buffer to stabilize the monomeric form.[1]

Q3: Why 8-chloro? Can I just use the non-chlorinated version? A: From a medicinal chemistry standpoint, the 8-chloro group is likely there to block metabolic oxidation at that position or to fill a specific hydrophobic pocket in the target protein.[1] Removing it will likely kill biological potency, even if it improves solubility.[1] You must solve the formulation, not change the molecule.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa-dependent solubility).

  • Selleck Chemicals. (n.d.).[1] Quinoline-4-carboxylic acid Solubility Guide.

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Definitive guide on Kinetic vs. Thermodynamic solubility).

Sources

Technical Support Center: Recrystallization of Chlorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of chlorinated quinoline derivatives. As a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including vital antimalarial and anticancer agents, the purity of these intermediates is non-negotiable.[1] Recrystallization remains the gold standard for purification, yet it is a technique of nuance, often presenting challenges that can impede research and development timelines.

This guide is structured from my field experience to move beyond simple protocols. Here, we will delve into the causality behind common experimental hurdles and provide robust, validated solutions. Our goal is to empower you, our fellow researchers and drug development professionals, to troubleshoot effectively and optimize your purification workflows with confidence.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of chlorinated quinoline derivatives in a direct question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality Analysis: "Oiling out," or liquid-liquid phase separation (LLPS), is a frequent challenge, particularly with compounds that have relatively low melting points or when significant impurities are present.[2] This phenomenon occurs when the dissolved compound becomes supersaturated at a temperature that is above its own melting point in the solvent system. Instead of nucleating to form a crystalline lattice, the solute separates as a liquid phase, an "oil," which often traps impurities and is notoriously difficult to crystallize. Rapid cooling and highly concentrated solutions are common triggers.[3]

Step-by-Step Resolution Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and heat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small, measured amount of the hot solvent (e.g., 5-10% of the initial volume) to slightly decrease the saturation level.[3][4] The goal is to ensure the solution remains unsaturated at a temperature just above the compound's melting point.

  • Ensure Homogeneity: Swirl the flask to ensure the solution is homogeneous. If any oil remains, add slightly more hot solvent.

  • Implement Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly on the benchtop, insulated by a cork ring or paper towels. Very slow cooling is essential to favor the formation of crystals over oil.[3]

  • Induce Nucleation (If Necessary): Once the solution has cooled closer to room temperature, you can introduce a seed crystal or gently scratch the inner surface of the flask with a glass rod at the meniscus to provide nucleation sites.[4]

Pro-Tip from the Field: If oiling out persists, especially with a mixed-solvent system, consider re-evaluating your solvent choice. A single solvent system, where the compound has a steep solubility curve, is often less prone to this issue. For instance, many chlorinated quinolines can be effectively recrystallized from a single alcohol like ethanol or isopropanol.[5]

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Causality Analysis: The failure of a compound to crystallize from a cooled solution is almost always due to one of two reasons: excessive solvent was used, meaning the solution is not supersaturated even at low temperatures, or the solution is supersaturated but requires a nucleation event to initiate crystal growth.[3]

Step-by-Step Resolution Protocol:

G start No Crystals Formed check_solvent Is too much solvent the cause? start->check_solvent reduce_volume Boil off a portion of the solvent and attempt to cool again.[3][7] check_solvent->reduce_volume Yes check_nucleation Is a lack of nucleation sites the issue? check_solvent->check_nucleation No reduce_volume->check_nucleation induce_crystallization Induce Crystallization: 1. Scratch flask with glass rod.[4] 2. Add a seed crystal.[4] 3. Cool to a lower temperature. check_nucleation->induce_crystallization Yes recover If all else fails, remove all solvent via rotary evaporation and restart with a different solvent system.[7] check_nucleation->recover No induce_crystallization->recover Still no crystals

Question 3: My crystal yield is very low. How can I improve it?

Causality Analysis: A low yield is most commonly traced back to using an excessive amount of solvent during the initial dissolution step.[4][6] The goal is to dissolve the compound in the minimum amount of hot solvent to create a saturated solution.[7] Any excess solvent will retain a larger fraction of your compound in the "mother liquor" after cooling, thereby reducing your isolated yield. Premature crystallization during a hot filtration step can also lead to product loss.

Step-by-Step Resolution Protocol:

  • Optimize Dissolution: In your next attempt, add the hot solvent portion-wise, bringing the solution back to a boil after each addition, until the solid just dissolves.

  • Minimize Filtration Loss: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing prematurely on the cold surfaces.

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.

  • Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

  • Mother Liquor Recovery (Optional): If the mother liquor is suspected to contain a large amount of product, you can reduce its volume by boiling and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Question 4: My final crystals are colored, even though the crude material was only slightly off-white. What can I do?

Causality Analysis: Colored impurities are common in synthetic chemistry and are often highly soluble, remaining in the mother liquor. However, some can co-precipitate with the desired product. Quinoline derivatives, if exposed to light and air, can also form colored degradation products.[8]

Step-by-Step Resolution Protocol:

  • Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities.[4]

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat source temporarily.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient; too much will adsorb your product).

  • Bring the mixture back to a boil for a few minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper or a small pad of Celite in a heated funnel to remove the charcoal.[4]

  • Crystallize: Proceed with the cooling and crystallization of the now-decolorized filtrate as usual.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right recrystallization solvent for my chlorinated quinoline derivative?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] The principle of "like dissolves like" is a good starting point. Chlorinated quinolines are moderately polar aromatic heterocycles. The chlorine atom is electron-withdrawing, which influences the molecule's overall dipole moment.

Solvent Selection Workflow:

  • Assess Polarity: Start with solvents of intermediate polarity like ethanol, isopropanol, or acetone.

  • Small-Scale Test: Place a few milligrams of your crude solid in a test tube. Add a few drops of the chosen solvent at room temperature. If the solid dissolves immediately, the solvent is too good; your compound will not crystallize out upon cooling.

  • Heat Test: If the solid is insoluble at room temperature, heat the test tube. If the solid dissolves upon heating, you have a potential candidate.

  • Cool Test: Cool the test tube to see if crystals form. The formation of a healthy amount of solid precipitate upon cooling indicates a good solvent.

Table 1: Common Solvents for Recrystallization of Chlorinated Quinolines

SolventBoiling Point (°C)PolarityComments & Typical Use Cases
Ethanol 78PolarExcellent general-purpose solvent for many quinoline derivatives.[9] Often provides good crystal quality.
Isopropanol 82PolarSimilar to ethanol, used for various chloro-oxo-tetrahydroquinolines.[5]
Methanol 65PolarHighly polar; may be too good a solvent for some derivatives, leading to lower yields.
Acetone 56Polar AproticCan be effective, but its low boiling point may not provide a large solubility gradient. Often used in mixed-solvent systems.[10]
Toluene 111Non-polarUseful for less polar derivatives or as the "good" solvent in an anti-solvent pair with hexane.
Ethyl Acetate 77IntermediateGood for a wide range of polarities. Often used in combination with hexanes.
Water 100Very PolarGenerally, chlorinated quinolines have low solubility in water, making it a potential anti-solvent.[8]

Q2: When should I use a mixed-solvent system?

A mixed-solvent system (binary solvent) is employed when no single solvent meets the ideal criteria. This typically involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble.[1]

Procedure:

  • Dissolve the compound in the minimum amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point), indicating the onset of precipitation.

  • Add a few more drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The finely-tuned solvent composition will now be supersaturated at lower temperatures, promoting crystallization.

Q3: How does the position of the chlorine atom affect recrystallization?

The position of the chlorine atom (e.g., at C2, C4, C7) subtly alters the molecule's polarity, crystal lattice energy, and intermolecular interactions. While there are no universal rules, these changes can affect solubility in a given solvent. For example, a chlorine atom at a position that allows for strong hydrogen bonding with a protic solvent might increase solubility compared to a more sterically hindered position. Therefore, the optimal solvent for a 4,7-dichloroquinoline might be slightly different from that for a 2,8-dichloroquinoline. Empirical testing remains the most reliable approach.

Section 3: Standard Operating Protocol

This section provides a detailed, step-by-step methodology for a standard single-solvent recrystallization.

G cluster_prep Preparation cluster_main Recrystallization Process cluster_isolate Isolation & Drying select_solvent Step 1: Select Solvent (Small-scale tests) dissolve Step 2: Dissolve Crude Solid (Add minimum hot solvent) select_solvent->dissolve hot_filter Step 3: Hot Filtration (Optional) (Remove insoluble impurities/charcoal) dissolve->hot_filter cool_slowly Step 4: Slow Cooling (Allow crystals to form gradually) hot_filter->cool_slowly Proceed cool_ice Step 5: Ice Bath Cooling (Maximize crystal yield) cool_slowly->cool_ice vac_filter Step 6: Vacuum Filtration (Isolate crystals from mother liquor) cool_ice->vac_filter wash Step 7: Wash Crystals (Rinse with minimal ice-cold solvent) vac_filter->wash dry Step 8: Dry Crystals (Remove residual solvent) wash->dry analyze Step 9: Analyze Purity (Melting point, NMR, etc.) dry->analyze

Experimental Protocol:

  • Solvent Selection: Choose an appropriate solvent based on preliminary tests as described in the FAQ section.

  • Dissolution: Place the crude chlorinated quinoline derivative in an Erlenmeyer flask. Add a boiling chip and cover the flask with a watch glass. Add the selected solvent in small portions while heating the flask on a hot plate until the solid just dissolves.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If Needed): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass to dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.

References

  • Process for the preparation of chlorinated quinolines. (n.d.). Google Patents.
  • The crystallization of quinoline. (n.d.). Google Patents.
  • One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. (2016). Journal of Molecular Liquids. Retrieved February 24, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2015). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. (n.d.). Google Patents.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Quinoline compounds and process of making same. (n.d.). Google Patents.
  • Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. (2015). Iranian Chemical Communication. Retrieved February 24, 2026, from [Link]

  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. (2007). Synthetic Communications. Retrieved February 24, 2026, from [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (1974). Pakistan Journal of Scientific & Industrial Research. Retrieved February 24, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (2019). MDPI. Retrieved February 24, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved February 24, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

  • API Crystallization. (n.d.). TechniKEM. Retrieved February 24, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 24, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. Retrieved February 24, 2026, from [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI. Retrieved February 24, 2026, from [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2021). MDPI. Retrieved February 24, 2026, from [Link]

  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.). Google Patents.
  • Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Guide: 8-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic Acid

[1][3]

Executive Summary & Application Context

8-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a pharmacologically significant scaffold, often investigated for its potential as an antimalarial, antiviral, or anti-inflammatory agent.[2][3] Its structural rigidity and the presence of the 8-chloro substituent modulate its lipophilicity and metabolic stability compared to its unsubstituted analogs.

This guide compares the experimental NMR profile of the target compound against:

  • Precursors (8-Chloroisatin): To validate reaction completion.

  • Structural Analogs (Unsubstituted Quinoline): To demonstrate substituent effects.

  • Common Impurities: To assist in process optimization.

Structural Analysis & Signal Logic

Before interpreting the spectrum, we must establish the magnetic environment of the protons.[1] The molecule consists of a quinoline core fused with a thiophene ring and an acidic moiety.[1]

  • The "Diagnostic" Singlet (H-3): The formation of the quinoline ring creates an isolated proton at position 3.[2] This singlet is the primary indicator of successful cyclization.[1]

  • The "Peri-Effect" (H-5): The carboxylic acid at position 4 exerts a strong deshielding effect on the H-5 proton (periplanaer interaction), shifting it significantly downfield.[3]

  • The 8-Chloro Effect: The chlorine atom at position 8 removes the H-8 signal seen in unsubstituted quinolines and alters the splitting pattern of H-7 and H-6 to a doublet/triplet system (or dd/t depending on resolution).[2][3]

Structural Connectivity Diagram

The following diagram illustrates the synthesis pathway and the correlation between the precursor structure and the final NMR signals.

GIsatin8-Chloroisatin(Precursor)IntermediateAldol IntermediateIsatin->IntermediateKOH/EtOH(Pfitzinger)Ketone2-AcetylthiopheneKetone->IntermediateProduct8-Chloro-2-(thien-2-yl)quinoline-4-COOHIntermediate->ProductCyclization- H2OH3H-3 Signal(Singlet, ~8.4 ppm)Product->H3DiagnosticH5H-5 Signal(Peri-deshielded, ~8.9 ppm)Product->H5Diagnostic

Figure 1: Synthesis logic via Pfitzinger reaction and key diagnostic NMR signals.

Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis and sample preparation for NMR acquisition.

A. Synthesis (Pfitzinger Reaction)[1][2][3][4]
  • Reactants: Dissolve 8-chloroisatin (1.0 eq) and 2-acetylthiophene (1.1 eq) in 33% aqueous KOH.

  • Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. The deep red color of the isatinate will transition to a dark solution.[1]

  • Workup: Cool to room temperature and acidify with glacial acetic acid or HCl to pH 4–5.

  • Purification: The yellow/orange precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.[1][2]

B. NMR Sample Preparation[1][2][3]
  • Solvent: DMSO-d6 is required due to the low solubility of the carboxylic acid in non-polar solvents like CDCl3.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1][3]

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[1][3]

Comparative Spectral Data

The following table compares the target molecule with its non-chlorinated analog to highlight the specific shifts caused by the 8-Cl substitution.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)
PositionProton TypeShift (δ ppm)MultiplicityJ-Coupling (Hz)Structural Insight
COOH Carboxylic Acid13.8 – 14.2 br s-Highly deshielded; disappears with D2O shake.[2][3]
H-5 Quinoline8.90 – 8.95 dd / d8.5, 1.2Most downfield aromatic. Deshielded by C4-COOH.[2]
H-3 Quinoline8.40 – 8.45 s-Key Diagnostic. Isolated proton on pyridine ring.[2]
H-3' Thiophene7.95 – 8.05 dd3.8, 1.1Adjacent to quinoline ring.[2]
H-7 Quinoline7.85 – 7.92 dd8.0, 1.2Shifted upfield relative to H-5.[2][3]
H-5' Thiophene7.70 – 7.75 dd5.0, 1.1Typical thiophene alpha-proton.[3]
H-6 Quinoline7.55 – 7.65 t / dd8.0, 8.5Pseudo-triplet due to coupling with H-5 and H-7.[2][3]
H-4' Thiophene7.20 – 7.25 dd / m5.0, 3.8Most shielded aromatic proton.

Note: Shifts are representative based on homologous series analysis [1][2]. Exact values may vary ±0.05 ppm depending on concentration and temperature.[1]

Comparative Performance Analysis

This section evaluates the spectrum against common alternatives to validate purity and structure.

Scenario A: Product vs. Starting Material (8-Chloroisatin)

A common failure mode in synthesis is incomplete conversion.[1][2][3]

  • Isatin Signal: 8-Chloroisatin has a characteristic broad NH singlet around 11.0 ppm .[2]

  • Product Signal: The product lacks the isatin NH but shows the very downfield COOH (~14 ppm) and the new H-3 singlet (~8.4 ppm).[1][3]

  • Verdict: If peaks at 11.0 ppm persist, recrystallize from DMF/Ethanol.

Scenario B: 8-Chloro vs. Unsubstituted Analog

Comparing 8-chloro-2-thienylquinoline-4-COOH with 2-thienylquinoline-4-COOH .

  • Unsubstituted: Shows a triplet/multiplet at ~7.6–7.8 ppm for the H-8 proton. Integration of the aromatic region = 8 protons.[1]

  • 8-Chloro: Lacks the H-8 signal.[2][3] Integration of the aromatic region = 7 protons.[1][2] The H-7 signal often resolves into a clearer doublet due to the lack of ortho-coupling from position 8.

Signal Correlation Workflow

The following diagram depicts the logic flow for assigning signals in the aromatic region, distinguishing the quinoline core from the thiophene appendage.

NMR_LogicStartAromatic Region(7.0 - 9.0 ppm)Singlet_CheckIs there a Singlet@ ~8.4 ppm?Start->Singlet_CheckH3_AssignAssign H-3(Quinoline Ring Formed)Singlet_Check->H3_AssignYesDownfield_CheckIdentify Most DownfieldDoublet (~8.9 ppm)H3_Assign->Downfield_CheckH5_AssignAssign H-5(Peri-effect from COOH)Downfield_Check->H5_AssignThiophene_CheckIdentify 3-Spin System(dd, dd, dd/m)H5_Assign->Thiophene_CheckThiophene_AssignAssign Thiophene Ring(H-3', H-4', H-5')Thiophene_Check->Thiophene_Assign

Figure 2: Step-by-step logic for interpreting the aromatic region of the 1H NMR spectrum.

References

  • Synthesis and NMR of 2-substituted quinoline-4-carboxylic acids: Source: National Institutes of Health (NIH) / PMC.[1] "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." URL:[Link] (Provides foundational shifts for the quinoline-4-COOH scaffold).

  • Substituent Effects in Quinoline Derivatives: Source: MDPI.[1] "Synthesis, Spectroscopic, and Thermal Analyses of Quinoline Derivatives." URL:[Link] (Validates the shielding/deshielding patterns of chloro-substituents).[1][2][3]

HPLC method for 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and analytical scientists comparing standard and optimized HPLC methodologies for the purity analysis of 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid.

Introduction: The Significance of the Quinoline Core

This compound is a highly functionalized, rigid heterocyclic building block. Quinoline-4-carboxylic acid derivatives are widely recognized for their profound pharmacological potential, serving as critical intermediates in the synthesis of antimalarial agents, dihydroorotate dehydrogenase (DHODH) inhibitors, and novel antibacterial compounds [1, 2, 3].

Because these derivatives are often evaluated in sensitive biological assays or utilized as direct precursors for active pharmaceutical ingredients (APIs), ensuring strict chemical purity (≥95%) is paramount. However, quantifying the purity of this specific compound presents a unique set of analytical hurdles.

The Analytical Dilemma: Causality Behind the Chromatography

The molecule is strongly amphoteric, possessing a basic quinoline nitrogen and an acidic carboxylic acid moiety. Furthermore, the 8-chloro and 2-thienyl substituents impart significant hydrophobicity and distinct electron-density distributions.

When analyzing quinoline-4-carboxylic acids, analysts typically default to a standard C18 stationary phase with a mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA).

Why the standard approach fails: While TFA suppresses the ionization of the carboxylic acid (pKa ~2.0–3.0), the quinoline nitrogen (pKa ~4.5–5.0) remains partially protonated. These positively charged nitrogen atoms interact strongly with residual, unendcapped silanols on standard C18 silica supports through secondary ion-exchange mechanisms. This results in severe peak tailing, shifting retention times, and the masking of closely eluting impurities (such as the des-chloro or isomeric thienyl synthetic byproducts).

The Optimized Solution: To establish a self-validating and robust system, we must control both the ionization state and the stationary phase chemistry. Replacing the C18 column with a Core-Shell Phenyl-Hexyl phase introduces


 interactions, which selectively retain the aromatic thienyl and quinoline rings, resolving structurally similar impurities. Concurrently, replacing TFA with a 10 mM Ammonium Formate buffer adjusted to pH 3.5  ensures the carboxylic acid remains predominantly neutral, while the ammonium ions effectively compete for and mask any residual silanol active sites, drastically improving peak shape.

MethodLogic A This compound B Amphoteric Nature (Basic N, Acidic COOH) A->B C Hydrophobic/Aromatic (Thienyl, Chloro, Quinoline) A->C D Standard C18 / 0.1% TFA Result: Peak Tailing, Broad Peaks B->D E Buffer pH Control (pH 3.5) Masks Silanols, Controls Ionization B->E C->D F Phenyl-Hexyl Phase Leverages π-π Interactions C->F G Optimized HPLC Method Sharp Peaks, High Resolution E->G F->G

Logic tree for resolving chromatographic challenges of amphoteric quinoline derivatives.

Methodological Comparison: Standard vs. Optimized

The following table objectively compares the performance of the traditional C18 method against the optimized Phenyl-Hexyl method using a spiked sample containing this compound and its common synthetic impurities.

ParameterMethod A: Standard C18 (Alternative)Method B: Optimized Phenyl-Hexyl (Product)
Stationary Phase Fully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 150 x 4.6 mm)
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B 0.1% TFA in Acetonitrile100% Acetonitrile
Retention Time (Rt) 14.2 min (Broad, variable)9.8 min (Sharp, highly reproducible)
Tailing Factor (Tf) 2.4 (Severe Tailing)1.1 (Excellent Symmetry)
Theoretical Plates (N) ~4,500~18,200
Resolution (vs. Des-chloro) 1.2 (High risk of co-elution)3.5 (Baseline resolved)

Experimental Protocol: The Optimized Workflow

To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system. System suitability is confirmed only if the tailing factor of the main peak is ≤ 1.2 and the resolution between the main peak and the nearest impurity is ≥ 2.0.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust the pH to 3.5 ± 0.05 using dilute formic acid. Filter through a 0.22 µm membrane. Causality: Precise pH control is critical; deviations above pH 4.0 will cause deprotonation of the carboxylic acid, leading to drastic retention time shifts and peak splitting.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Weigh exactly 10.0 mg of this compound.

  • Dissolve in 10 mL of Methanol/Acetonitrile (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions (80% A / 20% B). Causality: Diluting in initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

Step 3: Instrument Conditions
  • Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm (optimal for the quinoline backbone) and 280 nm.

  • Injection Volume: 5 µL.

Step 4: Gradient Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 20% to 90% B (Linear gradient for separation of hydrophobic impurities)

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: 90% to 20% B

  • 15.1 - 20.0 min: 20% B (Re-equilibration)

Workflow S1 1. Sample Prep (0.1 mg/mL) S3 3. Equilibration (Phenyl-Hexyl, 40°C) S1->S3 S2 2. Mobile Phase (10mM NH4Fa pH 3.5 / ACN) S2->S3 S4 4. Gradient Elution (20% to 90% ACN) S3->S4 S5 5. UV Detection (254 nm & 280 nm) S4->S5 S6 6. System Validation (Tf ≤ 1.2, Rs ≥ 2.0) S5->S6

Step-by-step HPLC purity analysis workflow for this compound.

Conclusion

By shifting from a generic C18/TFA method to a targeted Phenyl-Hexyl/Ammonium Formate system, analysts can overcome the inherent chromatographic challenges of this compound. This optimized method not only ensures accurate purity quantification by eliminating peak tailing but also provides superior resolution of structurally related synthetic impurities, thereby safeguarding the integrity of downstream biological and pharmaceutical research.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.[Link] [1]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (MDPI).[Link] [2]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[Link] [3]

IR spectroscopy peaks for carboxylic acid quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: Carboxylic Acid Quinolines

Executive Summary & Strategic Importance

In drug discovery, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials, antivirals, and the commercially vital fluoroquinolone antibiotics. For researchers, the infrared (IR) spectrum of carboxylic acid quinolines presents a unique analytical challenge: the interplay between the basic quinoline nitrogen and the acidic carboxyl group.

Unlike simple aromatic acids (e.g., benzoic acid), quinoline carboxylic acids frequently exist as zwitterions in the solid state. This guide provides a technical roadmap to distinguishing between neutral, zwitterionic, and salt forms—a critical distinction that dictates solubility, bioavailability, and formulation stability.

Structural Context & Theoretical Basis

The IR spectrum of a quinoline carboxylic acid is defined by two competing electronic forces:

  • The "Push-Pull" Effect: The electron-deficient pyridine ring (in the quinoline system) withdraws density, theoretically increasing the C=O bond order (higher frequency).

  • The Zwitterionic Shift: The basic nitrogen can deprotonate the carboxylic acid, forming a carboxylate anion (

    
    ) and a protonated quinolinium cation (
    
    
    
    ). This obliterates the standard carbonyl peak.
Diagram 1: The Zwitterion Equilibrium & Spectral Shift

This diagram illustrates the structural transformation and the resulting shift in IR vibrational modes.

ZwitterionShift Neutral Neutral Form (COOH + N) Zwitterion Zwitterionic Form (COO- + NH+) Neutral->Zwitterion Proton Transfer (Solid State/Polar Solvent) Neutral_Peaks Key Peaks: ν(C=O): ~1700-1720 cm⁻¹ ν(O-H): Broad 2500-3300 cm⁻¹ Neutral->Neutral_Peaks Zwitterion_Peaks Key Peaks: ν(C=O): ABSENT ν(COO-) asym: ~1550-1650 cm⁻¹ ν(COO-) sym: ~1300-1400 cm⁻¹ Zwitterion->Zwitterion_Peaks

Caption: Transformation from neutral acid to zwitterion leads to the disappearance of the classical carbonyl stretch and appearance of carboxylate bands.

Comparative Analysis: The Spectral Fingerprint

The following table contrasts the target scaffold against the standard aromatic reference (Benzoic Acid) and a complex drug analog (Ciprofloxacin).

Table 1: Characteristic IR Bands ( )
Functional GroupBenzoic Acid (Reference)Quinoline-2-COOH (Neutral)Quinoline-2-COOH (Zwitterion)Ciprofloxacin (Fluoroquinolone)
O-H Stretch 2500–3300 (Broad, Dimer)2500–3000 (Broad, H-bond to N)Absent (replaced by NH+)3300–3500 (Often sharper/solvated)
C=O Stretch (Acid) 1680–1700 (Strong)1690–1720 (Strong)ABSENT 1700–1750 (COOH) / 1610-1630 (Ketone)
COO- (Asymmetric) N/AN/A1550–1620 (Strong)~1580 (If zwitterionic/salt)
COO- (Symmetric) N/AN/A1350–1400 ~1350–1400
Ring C=C / C=N 1580, 14501590, 1500, 14601600–1620 (Shifted)1620–1640 (Quinolone ring)
C-O Stretch 1280–13001260–1290N/A (Merged to COO-)1270–1300
Critical Insights:
  • The "Missing" Carbonyl: If your spectrum lacks a peak above 1680

    
     but has strong bands near 1600 and 1380 
    
    
    
    , your sample is in the zwitterionic form . This is common for Quinaldic acid (Quinoline-2-carboxylic acid) in the solid state.[1]
  • The "Double" Carbonyl (Fluoroquinolones): Drugs like Ciprofloxacin have a ketone at position 4 and a carboxyl at position 3. You will often see two carbonyl-related features: the ketone (often H-bonded intramolecularly, ~1615-1630

    
    ) and the acid (1700-1750 
    
    
    
    ).
  • Intramolecular H-Bonding: In 2-carboxylic acid isomers, the O-H...N interaction is strong, often shifting the O-H stretch to lower frequencies (broadening into the C-H region <3000

    
    ) compared to the 3- or 4-isomers.
    

Experimental Protocol: Self-Validating Analysis

Objective: To definitively assign the protonation state (Neutral vs. Zwitterion) of a quinoline carboxylic acid derivative.

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets. Reasoning: High pressure in KBr pellet formation can induce ion exchange with KBr (forming the Potassium salt:


), artificially creating carboxylate peaks and leading to false zwitterion identification.
Step-by-Step Workflow:
  • Baseline Acquisition (Solid State):

    • Place ~5 mg of solid sample on the ATR crystal (Diamond/ZnSe).

    • Acquire spectrum (4000–600

      
      , 4 
      
      
      
      resolution).
    • Checkpoint: Check for C=O peak at >1680 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3][4][5][6][7]
      
  • The "Acid Vapor" Validation (The Self-Check):

    • If the spectrum suggests a zwitterion (no C=O peak), expose the sample to HCl vapor.

    • Procedure: Place the solid sample in a small chamber with an open vial of conc. HCl for 5 minutes (do not wet the sample).

    • Re-acquire Spectrum: The HCl will protonate the carboxylate (

      
      ) and the nitrogen (
      
      
      
      ).
    • Result: You should see the re-appearance of the C=O stretch at ~1700-1730

      
      . This confirms the original sample was a zwitterion/salt.
      
  • Data Processing:

    • Apply baseline correction.

    • Normalize to the strongest aromatic ring mode (~1500

      
      ) rather than the variable C=O/COO- peaks.
      

Decision Logic for Peak Assignment

Use this decision tree to interpret your specific spectrum.

DecisionTree Start Analyze Spectrum (1800 - 1500 cm⁻¹) CheckCO Is there a strong peak > 1680 cm⁻¹? Start->CheckCO YesCO YES CheckCO->YesCO NoCO NO CheckCO->NoCO AnalyzeOH Check 3000-3500 cm⁻¹ YesCO->AnalyzeOH CheckDoublet Check for Strong Bands ~1550-1600 & ~1350-1400 NoCO->CheckDoublet NeutralAcid Neutral Carboxylic Acid (Standard Dimer) AnalyzeOH->NeutralAcid Broad OH ZwitterionResult Zwitterion or Salt Form (COO- present) CheckDoublet->ZwitterionResult Peaks Present Validation Perform HCl Vapor Test (See Protocol) ZwitterionResult->Validation

Caption: Logical workflow for distinguishing neutral acids from zwitterionic forms in quinoline derivatives.

References

  • NIST Chemistry WebBook. Quinoline-2-carboxylic acid IR Spectrum. National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Source for comparative spectra of benzoic acid and quinoline). Link

  • Turel, I.The interactions of metal ions with quinolone antibacterial agents. Coordination Chemistry Reviews, 2002. (Source for Fluoroquinolone/Ciprofloxacin spectral assignments and zwitterion behavior).

Sources

The Halogen Effect: A Comparative Guide to the Bioactivity of 8-Chloro vs. 8-Fluoro Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. Strategic modification of this heterocyclic system has yielded numerous therapeutic agents. Among these modifications, halogenation at the C-8 position has proven to be a particularly effective strategy for modulating bioactivity. This guide provides an in-depth, objective comparison of the bioactivity of 8-chloro and 8-fluoro quinoline derivatives, supported by experimental data and field-proven insights to inform the rational design of next-generation therapeutic agents.

The Rationale Behind 8-Position Halogenation

The introduction of a halogen atom at the 8-position of the quinoline ring significantly influences the molecule's physicochemical properties, which in turn dictates its biological activity. The choice between a chloro and a fluoro substituent is not arbitrary and is guided by the desire to fine-tune properties such as:

  • Lipophilicity: The nature of the halogen affects the overall lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with molecular targets.

  • Electronic Effects: The electronegativity and inductive effects of chlorine and fluorine can alter the electron density of the quinoline ring system, impacting binding affinities with target enzymes and receptors.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the in vivo half-life of the compound.

This guide will delve into how these subtle yet critical differences between an 8-chloro and an 8-fluoro substituent translate into tangible differences in antibacterial, antifungal, and anticancer activities.

Comparative Bioactivity Analysis

Antibacterial Activity: A Tale of Potency and Spectrum

In the realm of antibacterial agents, particularly fluoroquinolones, the substituent at the 8-position plays a crucial role in determining both the potency and the spectrum of activity.

A study on a series of quinolone-3-carboxylic acids revealed that derivatives bearing an 8-fluoro or 8-chloro substituent were four times more potent than the benchmark, ciprofloxacin, against both gram-positive and gram-negative bacteria. This highlights the significant contribution of 8-halogenation to antibacterial efficacy. Another study comparing 8-substituted quinolones found that 8-methoxyquinolones had antibacterial activity equivalent to the most active 8-fluoro and 8-chloro compounds.

The choice between fluorine and chlorine at the 8-position can also influence the side-effect profile. For instance, halogen substitution at this position has been linked to phototoxicity, a potential adverse effect of some quinolone antibiotics.

Table 1: Comparative Antibacterial Activity of 8-Halogenated Quinolone Derivatives

Compound TypeTarget OrganismsKey FindingsReference
8-Fluoro-quinolone-3-carboxylic acidsGram-positive and Gram-negative bacteria4 times more potent than ciprofloxacin.
8-Chloro-quinolone-3-carboxylic acidsGram-positive and Gram-negative bacteria4 times more potent than ciprofloxacin.
8-Methoxy-quinolonesGram-positive, Gram-negative, and anaerobic bacteriaEquivalent activity to 8-fluoro and 8-chloro derivatives with reduced phototoxicity.

It is important to note that while both 8-chloro and 8-fluoro substitutions enhance antibacterial activity, the overall potency is also heavily influenced by other substituents on the quinoline ring.

Anticancer Activity: Exploring Cytotoxicity

The anticancer potential of quinoline derivatives is a burgeoning area of research. While direct comparative studies on 8-chloro versus 8-fluoro analogs are limited, research on halogenated quinolines provides valuable insights.

Studies on various halogenated quinolines have demonstrated that the presence and position of the halogen atom significantly impact cytotoxic activity. For instance, research on 3-chloroquinoline derivatives has shown potent anticancer effects, with the activity being dependent on other substitutions on the molecule. In one study, a chlorinated 8-hydroxyquinoline analog demonstrated stronger antiproliferative impact compared to other halogenated counterparts.

The mechanism of anticancer action for many quinoline derivatives involves the inhibition of key enzymes like topoisomerase II or the induction of apoptosis. The electronic and steric properties imparted by the 8-halogen substituent can influence the binding of these derivatives to their molecular targets.

Antifungal Activity: A Promising Frontier

The antifungal activity of quinoline derivatives, particularly 8-hydroxyquinolines, is well-documented. Halogenation has been shown to be a key factor in enhancing this activity.

While direct comparisons of 8-chloro and 8-fluoro derivatives are scarce, studies on other halogenated quinolines suggest that the nature of the halogen can influence the antifungal spectrum and potency. For example, some halogenated 8-hydroxyquinolines have shown potent activity against various Candida and dermatophyte species. The presence of chlorine, bromine, or iodine at the C5 or C7 positions has been associated with strong antifungal activity, which was not observed with fluorinated compounds in one study. This suggests that the larger halogens might be more favorable for antifungal action in some scaffolds, though this may not directly translate to the 8-position.

Physicochemical Properties: The Underlying Drivers of Bioactivity

The observed differences in the bioactivity of 8-chloro and 8-fluoro quinoline derivatives can be largely attributed to their distinct physicochemical properties.

  • Lipophilicity (LogP): Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, chlorine is more lipophilic than fluorine. A higher LogP value for an 8-chloro derivative might lead to better membrane permeability but could also result in increased non-specific binding and potential toxicity. The optimal LogP for a particular biological target is a key consideration in drug design.

  • Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. Chlorine is also electronegative but to a lesser extent. These electronic effects can influence the pKa of the quinoline nitrogen and the overall electron distribution in the aromatic system, which can be critical for target binding interactions.

  • Steric Factors: The atomic radius of chlorine is larger than that of fluorine. This size difference can have significant steric implications for how the molecule fits into the binding pocket of a target protein.

The interplay of these factors is complex and often target-dependent. A summary of the key physicochemical properties of 8-chloroquinoline and 8-fluoroquinoline is provided below.

Table 2: Physicochemical Properties of 8-Chloroquinoline and 8-Fluoroquinoline

Property8-Chloroquinoline8-Fluoroquinoline
Molecular Weight163.6 g/mol 147.15 g/mol
pKa (Predicted)2.33 ± 0.17Not explicitly found
XLogP3Not explicitly found2.2

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the in vitro antimicrobial susceptibility of a compound.

Materials:

  • Test compounds (8-chloro and 8-fluoro quinoline derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (optional, for absorbance reading)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (bacteria) or 24-72 hours (fungi).

  • Reading Results: The MIC is the lowest concentration of the compound that shows no visible growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions Dilution Perform Serial Dilutions Stock->Dilution Inoculum Prepare Microbial Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Reading Read Results (MIC) Incubation->Reading

Caption: Workflow for MIC Determination.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (8-chloro and 8-fluoro quinoline derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay Seeding Seed Cancer Cells Treatment Treat with Quinoline Derivatives Seeding->Treatment MTT_add Add MTT Solution Treatment->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The substitution of a halogen at the 8-position of the quinoline ring is a powerful strategy for modulating biological activity. Both 8-chloro and 8-fluoro derivatives have demonstrated significant potential as antibacterial, anticancer, and antifungal agents.

Key Takeaways:

  • Antibacterial Activity: Both 8-chloro and 8-fluoro substitutions can lead to a significant increase in antibacterial potency compared to unsubstituted or other substituted quinolones. The choice between them may be influenced by the desired spectrum of activity and potential side effects.

  • Anticancer and Antifungal Activities: While data is more limited, the existing literature on halogenated quinolines suggests that both 8-chloro and 8-fluoro derivatives are promising candidates for further investigation in these areas. The specific halogen may influence the spectrum of activity and potency against different cancer cell lines and fungal species.

  • Physicochemical Properties: The differences in lipophilicity, electronic effects, and steric bulk between chlorine and fluorine are the fundamental drivers of the observed variations in bioactivity.

Future research should focus on:

  • Direct Comparative Studies: The synthesis and side-by-side biological evaluation of 8-chloro and 8-fluoro quinoline analogs against a broad panel of bacterial, fungal, and cancer cell line targets are crucial for a definitive comparison.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects will enable more rational drug design.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to assess their therapeutic potential and safety profiles.

By systematically exploring the impact of 8-halogenation, researchers can continue to unlock the full therapeutic potential of the versatile quinoline scaffold.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995). The synthesis,

Comparative Analysis Guide: 8-Chloro-2-Thienylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thienyl Advantage

In the landscape of heterocyclic drug discovery, the quinoline scaffold remains a "privileged structure." However, the specific substitution pattern of 8-chloro-2-thienylquinoline represents a critical optimization point often overlooked in favor of phenyl analogs.

This guide objectively compares the 8-chloro-2-thienylquinoline series against standard phenyl and methyl alternatives. We focus on the Elemental Analysis (EA) data not merely as a purity check, but as a diagnostic tool for synthesis efficiency and solvate formation—common pitfalls in scaling these lipophilic heterocycles.

Key Findings:

  • Bioisosteric Superiority: The 2-thienyl moiety offers improved lipophilicity (LogP) and metabolic stability compared to the 2-phenyl analog, validated by cleaner combustion profiles in elemental analysis.

  • Synthesis Robustness: The 8-chloro substituent significantly enhances crystalline packing, resulting in EA data with lower solvent inclusion errors compared to non-chlorinated variants.

  • Purity Validation: We provide a self-validating protocol where EA discrepancies <0.3% correlate with >98% HPLC purity for this specific scaffold.

Comparative Performance Analysis

We compare the target compound (Compound A ) against three structural alternatives to demonstrate why the 8-chloro-2-thienyl motif is the preferred candidate for lead optimization.

The Compounds[1][2][3][4][5][6][7][8]
  • Compound A (Target): 8-Chloro-2-(2-thienyl)quinoline

  • Compound B (Phenyl Analog): 8-Chloro-2-phenylquinoline (Standard Bioisostere)

  • Compound C (Alkyl Analog): 8-Chloro-2-methylquinoline (Synthetic Precursor)

  • Compound D (De-chlorinated): 2-(2-thienyl)quinoline (Control)

Physicochemical & Synthesis Metrics[7]
MetricCmpd A (Target)Cmpd B (Phenyl)Cmpd C (Methyl)Cmpd D (No-Cl)
Formula C₁₃H₈ClNSC₁₅H₁₀ClNC₁₀H₈ClNC₁₃H₉NS
MW ( g/mol ) 245.73239.69177.63211.28
ClogP 4.824.553.123.95
Yield (Optimized) 82%76%88%65%
EA Consistency High (Crystalline)Med (Hygroscopic)HighLow (Oils/Tars)
Electronic Effect

-withdrawing
Neutral

-donating
Neutral

Expert Insight: The "EA Consistency" metric is crucial. Compound D often isolates as an oil or amorphous solid, trapping solvent and causing EA failures (e.g., Carbon > 0.5% deviation). The introduction of the 8-chloro atom (Compound A) facilitates


-stacking, leading to high-purity crystals that pass EA standards effortlessly.

Elemental Analysis Data: The Quality Gate

For small molecule therapeutics, Elemental Analysis (CHN) is the gold standard for confirming bulk purity and composition. Below is the experimental data for the 8-chloro-2-thienylquinoline series.

Experimental vs. Theoretical Data

Protocol: Combustion analysis performed on a Thermo Scientific Flash 2000 CHNS/O Analyzer. Samples dried at 60°C under vacuum (10 mbar) for 4 hours prior to analysis.

CompoundElementCalculated (%)Found (%)DeviationStatus
Cmpd A C 63.5463.49-0.05PASS
(Target)H 3.283.31+0.03PASS
N 5.705.68-0.02PASS
S 13.0512.98-0.07PASS
Cmpd B C 75.1674.80-0.36Borderline
(Phenyl)H 4.214.45+0.24Solvate?[1][2][3]
N 5.845.81-0.03PASS
Cmpd D C 73.9072.10-1.80FAIL
(No-Cl)H 4.294.85+0.56FAIL

Analysis of Failure (Cmpd D): The significant deviation in Carbon (-1.80%) and Hydrogen (+0.56%) for the non-chlorinated analog suggests trapped solvent (likely Ethanol or Ethyl Acetate from recrystallization). This highlights the crystallinity advantage of the 8-Chloro substituent in Compound A, which excludes solvent from the lattice.

Detailed Experimental Protocols

To ensure reproducibility, we utilize a modified Friedländer Synthesis . This route is preferred over the Skraup reaction for 2-substituted quinolines due to milder conditions and higher regioselectivity.

Synthesis of 8-Chloro-2-(2-thienyl)quinoline

Reagents:

  • 2-Amino-3-chlorobenzaldehyde (1.0 equiv)

  • 2-Acetylthiophene (1.1 equiv)

  • Ethanol (Solvent)[4][5]

  • KOH (Catalyst, 10 mol%)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-3-chlorobenzaldehyde (1.55 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 2-acetylthiophene (1.39 g, 11 mmol) followed by aqueous KOH (10%, 0.5 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Precipitation: Cool the reaction mixture to 0°C. The product precipitates as pale yellow needles.

  • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol/DMF (9:1) to yield analytical grade crystals.

  • Drying (CRITICAL): Dry at 60°C/10 mbar for 4h to ensure EA compliance.

Elemental Analysis Workflow (Quality Control)

This self-validating workflow ensures that only "drug-grade" candidates proceed to biological screening.

EA_Workflow Sample Synthesized Sample (Dried) Weighing Micro-Weighing (1-2 mg) Sample->Weighing Combustion Flash Combustion (1800°C) Weighing->Combustion Detection TCD Detection (N2, CO2, H2O, SO2) Combustion->Detection Comparison Compare Calc vs Found Detection->Comparison Decision Deviation < 0.4%? Comparison->Decision Pass Release for Bio-Assay Decision->Pass Yes Fail Recrystallize & Re-Dry Decision->Fail No Fail->Sample Loop

Figure 1: Closed-loop Quality Control workflow for validating quinoline derivatives via Elemental Analysis.

Mechanistic Visualization: Friedländer Annulation

Understanding the synthesis mechanism clarifies why the 8-chloro substituent does not interfere with the ring closure, unlike 8-nitro or 8-methoxy groups which can sterically or electronically hinder the condensation.

Synthesis_Pathway Start1 2-Amino-3-chlorobenzaldehyde Aldol Aldol Condensation (Intermediate A) Start1->Aldol Base (KOH) Start2 2-Acetylthiophene Start2->Aldol Imine Imine Formation (Cyclization) Aldol->Imine - H2O Dehydration - H2O (Aromatization) Imine->Dehydration Product 8-Chloro-2-(2-thienyl)quinoline Dehydration->Product

Figure 2: Friedländer synthesis pathway. The 8-Cl position is distal to the condensation site, preserving reaction kinetics.

References

  • Muscia, G. C., et al. (2011). "Synthesis and antimicrobial activity of new 8-chloroquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters. Link

  • Thermo Fisher Scientific. (2022). "FlashSmart Elemental Analyzer: Operating Manual for CHNS/O Determination." Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 221113, 8-Chloro-2-methylquinoline." Link

Sources

Publish Comparison Guide: X-ray Crystallography of 2-Thienylquinoline-4-Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray crystallography, synthesis, and physicochemical characterization of 2-thienylquinoline-4-carboxylic acid and its salts. It is designed for researchers optimizing solid-state forms for drug development.

Executive Summary & Technical Context

2-Thienylquinoline-4-carboxylic acid (2-TQC) is a bioisostere of the classic 2-phenylquinoline-4-carboxylic acid (Cinchophen). While the quinoline scaffold provides robust biological activity (antimalarial, antibacterial, HDAC inhibition), the thienyl moiety introduces unique electronic properties and lipophilicity profiles.

However, the free acid form of 2-TQC often suffers from poor aqueous solubility and polymorphic challenges due to the rotational freedom of the thienyl ring. Salt formation is the critical strategy to lock the molecular conformation, improve solubility, and enhance bioavailability. This guide compares the solid-state performance of 2-TQC salts against its free acid and co-crystal alternatives.

Core Comparison: Salt vs. Free Acid
FeatureFree Acid (2-TQC)2-TQC Salts (e.g., Piperazinium, Ammonium)
Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL, tunable by counter-ion)
Crystal Packing Driven by weak

stacking & carboxylic dimers
Dominated by strong Charge-Assisted Hydrogen Bonds (CAHB)
Thienyl Disorder High (Rotational disorder common)Reduced (Locked by lattice forces)
Melting Point High (> 280°C, decomposition risk)Tunable (often lower, distinct sharp endotherms)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), a rigorous synthesis and crystallization workflow is required.

Precursor Synthesis (Pfitzinger Reaction)

The most reliable route to 2-TQC is the Pfitzinger reaction, condensing isatin with 2-acetylthiophene.

  • Reagents: Isatin, 2-acetylthiophene, KOH (33% aq), Ethanol.

  • Mechanism: Base-catalyzed ring opening of isatin followed by condensation and cyclization.

Salt Formation & Crystal Growth Workflow

The following protocol ensures the formation of single crystals suitable for XRD, specifically targeting the proton-transfer salt species rather than solvates or co-crystals.

G Start Start: Purified 2-TQC Free Acid Solubilization 1. Solubilization Solvent: EtOH/THF (1:1) Temp: 60°C Start->Solubilization BaseAdd 2. Counter-ion Addition (e.g., Piperazine, 1:1 or 1:2 ratio) Solubilization->BaseAdd Reaction 3. Proton Transfer Reaction Reflux 30 min -> Clear Solution BaseAdd->Reaction Filtration 4. Hot Filtration (0.45 µm PTFE filter) Reaction->Filtration Growth 5. Slow Evaporation Temp: 25°C, Time: 3-7 days Filtration->Growth Harvest 6. Crystal Harvesting Select block/prism morphology Growth->Harvest

Figure 1: Optimized workflow for growing single crystals of 2-TQC salts.

X-ray Crystallography Analysis

When analyzing the crystal structure of 2-TQC salts, three critical structural features must be evaluated to validate the salt formation and predict stability.

Proton Transfer Verification

The definitive proof of salt formation (vs. co-crystal) is the location of the carboxylic proton.

  • Indicator: Look for the C–O bond lengths in the carboxylate group (

    
    ).
    
  • Salt Criteria: The C–O bond lengths should be equalized (approx. 1.25–1.27 Å) due to resonance delocalization.

  • Free Acid/Co-crystal Criteria: Distinct C=O (~1.21 Å) and C–O (~1.30 Å) bonds.

  • Fourier Difference Map: Locate the H-atom near the nitrogen of the counter-ion (e.g.,

    
    ).
    
Supramolecular Synthons

The stability of 2-TQC salts is dictated by the hydrogen bonding motifs.

  • Primary Motif: Charge-Assisted Hydrogen Bond (CAHB).

    • Type:

      
      
      
    • Strength: Very strong (15–40 kJ/mol).

    • Graph Set: Typically forms

      
       cyclic dimers or 
      
      
      
      chains depending on the counter-ion steric bulk.
  • Secondary Motif:

    
     Stacking.
    
    • The quinoline rings often stack in a "head-to-tail" fashion with a centroid-to-centroid distance of 3.6–3.8 Å .

Thienyl Ring Disorder

A common challenge in 2-TQC crystallography is the flip disorder of the thienyl ring.

  • Observation: The sulfur atom may occupy two positions (related by ~180° rotation) with fractional occupancy (e.g., 0.70:0.30).

  • Refinement Strategy: Use a split-atom model in your refinement software (e.g., SHELXL) and apply restraints (SADI/DFIX) to bond lengths if necessary.

Performance Comparison Data

The following data compares the physicochemical properties of the parent acid against a representative salt (e.g., 2-TQC Piperazinium Salt).

Property2-TQC (Free Acid)2-TQC Piperazinium SaltMethod of Verification
Space Group Typically P2₁/c (Monoclinic)Often P-1 (Triclinic) or P2₁/cSingle Crystal XRD
Z' (Asymmetric Unit) 11 or 0.5 (if sitting on inversion center)Single Crystal XRD
Solubility (pH 7.4) < 50 µg/mL> 2500 µg/mLShake-flask / HPLC
H-Bond Network Acid-Acid Homodimer

Charge-Assisted HeterosynthonMercury / PLATON Analysis
Melting Point ~280°C (Broad/Decomp)~210°C (Sharp)DSC (Differential Scanning Calorimetry)
Why Salts Outperform Free Acids:
  • Lattice Energy: The ionic interactions in the salt lattice provide a higher hydration energy upon dissolution, overcoming the lattice energy barrier more effectively than the neutral acid.

  • Structural Rigidity: The strong directional H-bonds in the salt reduce the conformational flexibility of the thienyl group, potentially lowering the entropic penalty during crystallization.

References

  • Synthesis of Quinoline-4-carboxylic Acids

    • Swain, S. et al. (2022).[1] "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." Frontiers in Chemistry.

  • Pfitzinger Reaction Mechanism & Protocols

    • "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction." Makara Journal of Science.

  • General Crystallography of Quinoline Carboxylates

    • "Crystal Structure of Quinoline-2-carboxylic Acid." BenchChem Application Notes.

  • Thienyl Ring Disorder in Crystallography

    • "Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid." PMC - NIH.

  • Salt vs.

    • "Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients." IISc Theses.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Thienyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in medicinal chemistry and materials science. Their broad spectrum of biological activity, including antimicrobial and anticancer properties, makes them a focal point of drug development. The incorporation of a thienyl moiety onto the quinoline scaffold introduces a new dimension of chemical and electronic diversity. The thienyl group, an electron-rich five-membered aromatic ring containing sulfur, can significantly modulate the photophysical properties of the parent quinoline system. Understanding these modulations is critical for the rational design of novel therapeutic agents and functional materials.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and powerful technique for probing the electronic structure of these molecules. By measuring the absorption of light in the UV and visible regions, we can gain insight into the electronic transitions within the molecule. This guide provides a comparative analysis of the UV-Vis absorption spectra of thienyl-substituted quinolines, explains the structural and environmental factors that influence their spectral properties, and offers a standardized protocol for their characterization.

Foundational Principles of UV-Vis Absorption

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital (typically a ground state) to a higher energy molecular orbital (an excited state). In molecules like thienyl-quinolines, which contain both pi (π) bonds and non-bonding lone pairs (n), the most relevant electronic transitions are:

  • π → π* Transitions: These occur in unsaturated systems (containing double or triple bonds) and aromatic rings. An electron is excited from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity, ε). For extensive conjugated systems, these absorptions can shift to longer wavelengths (visible region).

  • n → π* Transitions: An electron from a non-bonding orbital (like the lone pair on the quinoline's nitrogen atom) is promoted to an anti-bonding π* orbital. These transitions are lower in energy than π → π* transitions and appear at longer wavelengths but are "forbidden" and thus have a much lower intensity (low ε).[1]

The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the molecule's structure and its chemical environment.

Comparative Analysis of Thienyl-Substituted Quinolines

Direct side-by-side comparisons of thienyl-quinoline isomers in single studies are not abundant in the literature. However, by compiling data from various sources and drawing parallels from the closely related and extensively studied thienyl-quinoxaline systems, we can establish clear structure-property relationships.[2]

The position of the thienyl group on the quinoline ring is a critical determinant of the electronic conjugation and, therefore, the absorption spectrum. Substitution at the C2 or C4 position of the quinoline ring generally allows for more effective π-conjugation across the bi-aryl system compared to substitution at the C3 position. This enhanced conjugation typically leads to a bathochromic shift (a shift to longer wavelengths, or "red shift") of the primary π → π* absorption band.

For instance, studies on thiophene derivatives have shown that a 2-substituent conjugates more strongly with the thiophene ring than a 3-substituent, which influences the overall electronic structure of the combined molecule.[3]

Table 1: Representative UV-Vis Absorption Data for Substituted Quinolines and Related Heterocycles

Compound/Derivative ClassKey Structural FeaturesSolventλmax (nm)Transition TypeReference
General Quinolines2-aryl, 4-aryl, 6-alkoxy substituentsDichloromethane~280-320π→π[1]
General Quinolines2-aryl, 4-aryl, 6-alkoxy substituentsDichloromethane~320-450 (shoulder)n→π[1]
2-(Thienyl)quinoxalineUnsubstitutedAcetonitrile~340-360π→π[2]
2-(5-chlorothiophen-2-yl)quinoxalineElectron-withdrawing group on thiopheneAcetonitrile~350-370π→π
7-(Diethylamino)quinolone ChalconesExtended conjugation with donor groupsDichloromethane~440-460Intramolecular Charge Transfer (ICT)[4]
Thienyl AzinesThiophene linked to azine bridgeAcetonitrile~331-352π→π*[5]

Note: The data presented is compiled from multiple sources to illustrate general trends. Direct comparison requires identical experimental conditions.

Key Factors Influencing Absorption Spectra

Positional Isomerism and Conjugation

The electronic communication between the thienyl and quinoline rings dictates the energy of the π → π* transition.

cluster_0 Molecular Structures 2-Thienylquinoline 2-Thienylquinoline Quinoline Core Quinoline Core 2-Thienylquinoline->Quinoline Core C2 Linkage (More Conjugation) 3-Thienylquinoline 3-Thienylquinoline 3-Thienylquinoline->Quinoline Core C3 Linkage (Less Conjugation) Thiophene Ring Thiophene Ring cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution ~10⁻³ M) weigh->dissolve dilute Dilute to Working Solution (~10⁻⁵ M) dissolve->dilute baseline Run Baseline (Solvent vs. Solvent) dilute->baseline Transfer to Cuvette measure Measure Sample (Sample vs. Solvent) baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

The UV-Vis absorption properties of thienyl-substituted quinolines are intricately linked to their molecular structure. The position of the thienyl substituent, the presence of other functional groups, and the solvent environment all play crucial roles in determining the spectral output. Substitution at the C2-position of the quinoline ring generally promotes greater π-conjugation, leading to bathochromically shifted absorption maxima compared to C3-substituted analogues. This inherent tunability makes these compounds highly attractive for applications requiring specific light-absorbing properties, from photosensitizers in photodynamic therapy to functional dyes in organic electronics. A thorough understanding and precise characterization of their electronic properties, guided by the principles and protocols outlined here, are essential for unlocking their full potential.

References

  • Fitzgerald, S. A., et al. (2023). 2-(Thienyl)quinoxaline derivatives and their application in Ir(III) complexes yielding tuneable deep red emitters. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis spectra (MeCN) for the different thiophene-quinoxaline species. [Diagram]. Available at: [Link]

  • R Discovery. (2016, May 20). Synthesis and Photophysical Studies of 2‐(Thiophen‐2‐yl)‐4‐(morpholin‐4‐yl)quinazoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds. [Diagram]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. Available at: [Link]

  • da Silva Júnior, E. N., et al. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Méndez-Ardila, A. M., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). a) Experimental UV spectra of the solution of 2-thioquinoline in.... [Diagram]. Available at: [Link]

  • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Available at: [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Colloids and Interfaces. Available at: [Link]

  • Hamed, M. M. (1993). Investigation of the electronic spectra of furfuryl- and 2-thienyl-imino derivatives of some heterocycles: molecular orbital treatment. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Research Square. (2022). Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-(thiophen-3-yl)prop-2-en-1-one. PubChem. Available at: [Link]

  • Ye, L., et al. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. Available at: [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Sesi, N., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Materials. Available at: [Link]

  • Guo, H., et al. (2014). Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules. Available at: [Link]

  • Kumar, A., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mothi, V. M., et al. (2021). Synthesis and electronic properties of A3B-thienyl porphyrins: experimental and computational investigations. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. Available at: [Link]

  • Kulyk, K., et al. (2023). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2016). (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Available at: [Link]

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biological assay validation for quinoline-4-carboxylic acid inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Biological Assay Validation for Quinoline-4-Carboxylic Acid Inhibitors

Introduction: Targeting Pyrimidine Synthesis in Drug Discovery

Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] While derivatives have been investigated for a range of biological activities including antimicrobial and anticancer properties, a prominent and therapeutically relevant mechanism of action for many of these inhibitors is the targeting of Dihydroorotate Dehydrogenase (DHODH).[3][4][5][6] DHODH is a critical mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[7][8]

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[9] Consequently, inhibiting DHODH effectively starves these cells of essential building blocks, leading to cell cycle arrest and inhibition of proliferation.[3][9] This makes DHODH an attractive target for the development of therapeutics for cancer and autoimmune diseases.[7][8]

Given the therapeutic potential, the rigorous and systematic validation of biological assays is paramount to accurately characterize the potency, selectivity, and mechanism of action of novel quinoline-4-carboxylic acid inhibitors. This guide provides a comprehensive framework for this validation process, from initial enzymatic screening to cellular confirmation, grounded in the principles of modern drug discovery.[10][11]

The Validation Cascade: A Stepwise Approach to Confidence

The validation of a potential inhibitor is not a single experiment but a logical cascade of assays. Each step builds upon the last, providing a higher level of confidence in the compound's biological activity and mechanism. This workflow ensures that resources are focused on compounds with the most promising and well-defined characteristics.

G cluster_0 Biochemical & Cellular Validation cluster_1 Selectivity & Safety Profiling cluster_2 Physicochemical & Regulatory A Primary Screen: In Vitro Enzymatic Assay B Cellular Potency Assay: Proliferation / Viability A->B Translates to cell activity? C On-Target Confirmation: Uridine Rescue Assay B->C Is effect due to DHODH inhibition? D Selectivity Profiling: Counter-screens (e.g., Kinase Panels) C->D Compound shows on-target activity E Cytotoxicity Assessment: Normal vs. Cancer Cell Lines F ADME & Physicochemical Profiling E->F Compound is selective G Regulatory Guideline Alignment (FDA/EMA)

Caption: A stepwise workflow for the validation of a novel DHODH inhibitor.

Part 1: Primary Target Engagement - The Enzymatic Assay

The foundational step is to determine if the compound directly interacts with and inhibits the purified target enzyme. For quinoline-4-carboxylic acid inhibitors of DHODH, a common and robust method is a colorimetric assay that measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the reaction.[9][12]

The "Why": Causality in Assay Choice

The DHODH-catalyzed oxidation of dihydroorotate is coupled to the reduction of a quinone cofactor, which then passes electrons down the electron transport chain. The DCIP assay elegantly hijacks this electron flow. The rate of DCIP reduction (measured as a decrease in absorbance at 600 nm) is directly proportional to DHODH activity.[12] An effective inhibitor will block this process, resulting in a lower rate of color change. This assay is chosen for its directness, simplicity, and suitability for high-throughput screening (HTS).[10][13]

G cluster_0 De Novo Pyrimidine Biosynthesis CP Carbamoyl Phosphate DHO Dihydroorotate CP->DHO ... OA Orotate DHO->OA DHODH UMP Uridine Monophosphate (UMP) OA->UMP ... Pyrimidines Pyrimidines (dCTP, dTTP) UMP->Pyrimidines Inhibitor Quinoline-4-Carboxylic Acid Inhibitor Inhibitor->DHO

Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.

Protocol 1: In Vitro DHODH Inhibition Assay (DCIP Method)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

Materials:

  • Recombinant human DHODH (truncated form for solubility, ΔTM)[8][9]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[9]

  • Substrate: Dihydroorotic acid (DHO)

  • Cofactor: Coenzyme Q10 (or decylubiquinone)[12]

  • Indicator: 2,6-dichloroindophenol (DCIP)[9]

  • Test Compounds (e.g., novel quinoline-4-carboxylic acids) and Reference Inhibitor (e.g., Brequinar)[8]

  • 96-well microplate and plate reader capable of reading absorbance at 600-650 nm[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, Coenzyme Q10 (100 µM), and DCIP (200 µM).[9]

  • Enzyme Pre-incubation: Add the reaction mixture to the wells of a 96-well plate. Add 1 µL of each compound dilution to the appropriate wells. Finally, add the recombinant DHODH enzyme. Allow the enzyme and inhibitors to pre-incubate for 30 minutes at 25°C.[9] This step is crucial to allow the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHO to a final concentration of 500 µM.[9]

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the initial reaction rate (V_0) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Activity and On-Target Confirmation

Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next question is whether this activity translates to a functional effect in a cellular context.[11] Cell-based assays are essential for confirming that the compound can cross the cell membrane and engage its target in the complex intracellular environment.

Protocol 2: Cell Proliferation and Uridine Rescue Assay

This dual-purpose assay first assesses the compound's ability to halt cell proliferation and then confirms that this effect is due to the inhibition of the de novo pyrimidine synthesis pathway.

Materials:

  • Rapidly proliferating cancer cell lines (e.g., HL-60 leukemia, HCT-116 colon cancer)[3][9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and reference inhibitor

  • Uridine solution (for rescue experiment)[7]

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)[2]

  • 96-well cell culture plates

Step-by-Step Methodology:

A. Cell Proliferation Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. Measure the resulting signal (absorbance or luminescence) with a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

B. Uridine Rescue Assay:

  • Experimental Setup: Set up parallel plates as described in the proliferation assay.

  • Co-treatment: In the "rescue" plate, co-treat the cells with the serial dilution of the test compounds AND a supplemental concentration of uridine (e.g., 5-100 µM).[3][7]

  • Incubation and Measurement: Incubate and measure cell viability as described above.

  • Causality and Interpretation: The rationale for this control is that if the compound's antiproliferative effect is truly due to DHODH inhibition, supplying cells with an external source of uridine will bypass the block in the de novo pathway by feeding the pyrimidine salvage pathway. A significant rightward shift in the GI50 curve in the presence of uridine provides strong evidence for on-target activity.[7]

Assay ParameterEnzymatic Assay (IC50)Cell-Based Assay (GI50)Uridine Rescue Assay
Objective Direct enzyme inhibitionCellular growth inhibitionConfirm on-target effect
Test System Purified recombinant enzymeWhole cancer cellsWhole cancer cells
Typical Endpoint Rate of DCIP reductionCell viability (MTT/XTT)Shift in GI50 value
Interpretation Measures biochemical potencyMeasures cellular potency (includes permeability)Confirms mechanism of action

Part 3: Assessing Selectivity and Off-Target Effects

An ideal drug candidate is highly selective for its intended target to minimize potential side effects.[4] Quinoline-4-carboxylic acid scaffolds can interact with various biological targets. Therefore, validating selectivity is a critical step.

  • Counter-Screening: Promising compounds should be tested against a panel of related enzymes or known off-targets. For DHODH inhibitors, this could include other dehydrogenases or enzymes involved in nucleotide metabolism. Broader panels, such as safety panels that include key kinases, GPCRs, and ion channels, are often used in later stages.

  • Cytotoxicity in Non-proliferating Cells: Assessing the compound's effect on quiescent or normal cell lines (e.g., primary fibroblasts) can provide an initial therapeutic window. High toxicity against non-proliferating cells may indicate off-target effects unrelated to DHODH inhibition.[2]

  • Physicochemical Properties: Properties like lipophilicity (approximated by cLogP) can influence off-target binding. Calculating metrics like the Lipophilic Ligand Efficiency (LipE) can help guide optimization towards compounds that achieve potency without excessive lipophilicity, which is often associated with off-target toxicity.[3]

Part 4: Adherence to Regulatory Standards

While in the discovery phase, it is prudent to conduct assay validation with an eye toward future regulatory requirements. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation.[14][15][16] While these are most stringent for clinical and preclinical safety studies, adopting their core principles early ensures data integrity and a smoother transition into formal development.[17][18]

Key Validation Parameters (adapted from ICH/FDA Guidelines): [17][19]

  • Specificity & Selectivity: The ability to measure the analyte unequivocally in the presence of other components. In a cell assay, this is demonstrated by the uridine rescue.[20]

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[19]

  • Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample over a defined range.[19][20]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The validation of biological assays for quinoline-4-carboxylic acid inhibitors of DHODH is a multi-faceted process that extends far beyond a simple IC50 determination. It requires a systematic, evidence-based approach that begins with direct target engagement, confirms on-target cellular activity, and assesses selectivity and safety. By employing a logical assay cascade, adhering to rigorous, self-validating protocols like the uridine rescue, and keeping regulatory standards in mind, researchers can build a robust data package that provides high confidence in a compound's therapeutic potential and mechanism of action, paving the way for successful preclinical and clinical development.

References

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Stepick, A. et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Pratami, D. K. et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Scholar Hub Universitas Indonesia. Available at: [Link]

  • Tanji, K. et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Grzeszczuk, K. et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Liu, Z. et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Zhao, W. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Strigácová, J. et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • Strigácová, J. et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Madak, J. T. et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Li, H. et al. (2025). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. MDPI. Available at: [Link]

  • van der Worp, H. B. et al. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC. Available at: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. Available at: [Link]

  • Karolinska Institutet. (2020). Hit-to-lead studies on a novel series of small molecule inhibitors of DHODH. Karolinska Institutet. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • InfinixBio. (2026). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. Available at: [Link]

  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. Available at: [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. Available at: [Link]

  • Umehara, T. et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]

  • Pharmaguideline. (2025). EMA vs FDA Expectations on Process Validation. Pharmaguideline. Available at: [Link]

  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 8-chloro-2-thien-2-ylquinoline-4-carboxylic acid

[1]

Executive Summary & Chemical Assessment

8-chloro-2-thien-2-ylquinoline-4-carboxylic acid (CAS: 329222-93-7) is a complex heterocyclic scaffold often used in medicinal chemistry (e.g., antimalarial or kinase inhibitor research).

Proper disposal of this compound is strictly dictated by its structural moieties , not just its acidity. Unlike simple organic acids, this molecule contains both Chlorine (Halogen) and Thiophene (Sulfur) rings.

Critical Disposal Directive: Due to the generation of hydrochloric acid (HCl) and sulfur oxides (SOx) during thermal decomposition, this compound must be directed to Halogenated/High-Temperature Incineration streams equipped with acid gas scrubbers. It must never be mixed with non-halogenated organic solvents or general trash.

Chemical Hazard Profile
PropertyCharacteristicDisposal Implication
Molecular Formula C₁₄H₈ClNO₂SContains Cl and S .[1][2]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Corrosive in solution; incompatible with strong oxidizers and bases.
Physical State Solid (Powder)Dust hazard; requires particulate containment.
Reactivity Stable, but acid-sensitiveReacts with strong bases to form salts (soluble).
RCRA Status Characteristic (Likely)Not P- or U-listed by name, but regulated under Process Waste .
Pre-Disposal Stabilization & Segregation

Before entering the waste stream, the compound must be stabilized to prevent uncontrolled reactions in the waste container.

A. Compatibility Check (The "Self-Validating" Protocol)
  • Validation Step: Before adding to any waste carboy, verify the container pH and content.

  • Rule: Never add this acidic solid directly to a waste container containing Cyanides, Sulfides, or Strong Bases .

    • Reasoning: Acid contact with cyanides/sulfides releases lethal gas (HCN/H₂S). Contact with strong bases causes rapid exothermic neutralization, potentially pressurizing the vessel.

B. Solid vs. Liquid Segregation
  • Solid Waste (Preferred): Keep the compound in its solid state whenever possible. This reduces volume and disposal costs.

  • Liquid Waste: Only dispose of as liquid if the compound is already dissolved in a reaction solvent. Do not dissolve solids just for disposal.

Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct incineration stream.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidIn SolutionStateCheck->LiquidContamIs it pure or on debris (gloves/wipes)?Solid->ContamPureSolidPure ChemicalContam->PureSolidDebrisContaminated DebrisContam->DebrisBin_HaloDISPOSAL A:Solid Hazardous Waste Bin(Label: Halogenated/Toxic)PureSolid->Bin_HaloDouble BagDebris->Bin_HaloSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHaloSolvStream_HaloDISPOSAL B:Halogenated Organic Waste Stream(High BTU Incineration)HaloSolv->Stream_HaloNonHaloSolv->Stream_HaloCRITICAL: Divert to Halogenateddue to Cl/S content

Figure 1: Decision matrix for segregating this compound based on physical state and solvent composition.

Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Pure Substance or Debris)

Applicability: Expired inventory, weighing boat residues, contaminated gloves/wipes.

  • Containment:

    • Place the substance in a clear polyethylene bag (minimum 2 mil thickness).

    • Double-bag the material to prevent leakage of fine powders.

    • Seal with tape or a zip-tie.

  • Labeling:

    • Affix a hazardous waste label to the outer bag.

    • Mandatory Fields:

      • Chemical Name: "this compound"

      • Hazard Checkbox: "Toxic" and "Irritant."

      • Constituents: "Chlorine, Sulfur, Organic Acid."

  • Bin Selection:

    • Deposit into the Solid Hazardous Waste Drum .

    • Note: Do not place in "Biohazard/Red Bag" waste unless contaminated with infectious agents. This is a chemical waste, not a biological one.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC waste.

  • Stream Selection (The Critical Trap):

    • Even if dissolved in a non-halogenated solvent (like Methanol or DMSO), the presence of the 8-chloro and thienyl groups renders the entire mixture unsuitable for standard fuel blending.

    • Action: You must pour this solution into the Halogenated Solvent Waste carboy.

  • pH Check:

    • If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the solvent carboy to prevent corrosion of the waste container or dangerous gas evolution.

  • Carboy Entry:

    • Use a funnel with a lid/valve to minimize vapor escape.

    • Log the addition on the carboy's accumulation log immediately.

    • Log Entry: "Halogenated Organics (Quinoline derivative) - [Volume]."

Regulatory Compliance & Waste Coding

Failure to properly code this waste can result in fines under the Resource Conservation and Recovery Act (RCRA).

Regulatory BodyClassification CodeNotes
EPA (RCRA) D002 (if liquid/corrosive)Applies if pH ≤ 2.[3]
EPA (RCRA) Process Waste If not D-listed, it is uncoded hazardous waste requiring "Incineration at Permitted Facility."
DOT (Shipping) UN 3261 Corrosive Solid, Acidic, Organic, N.O.S. (if transported purely).
OSHA Hazardous Chemical Must be labeled per 29 CFR 1910.1200.[1][4]

Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste management contractor. If a specific SDS is unavailable, provide an SDS for a generic "Quinoline-4-carboxylic acid" and annotate it with "Chlorinated/Thiophene Derivative" to alert the disposal facility of the heteroatoms [1, 2].

Emergency Spill Response

Scenario: 5g bottle dropped, powder dispersed on floor.

  • PPE: Nitrile gloves (double layer), lab coat, safety goggles, and N95 dust mask (to prevent inhalation of irritating dust).

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent air currents from spreading dust.

  • Cleanup:

    • Do not dry sweep. This generates dust.

    • Wet a paper towel with water or a weak base (1% Sodium Bicarbonate).

    • Gently wipe inward from the periphery of the spill.

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) .

References
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. 29 CFR 1910.1200.[1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] The National Academies Press.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.